Technical Documentation Center

3-Bromo-5-tert-butylphenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-5-tert-butylphenol
  • CAS: 1047661-26-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Bromo-5-tert-butylphenol (CAS 1047661-26-6)

This document provides a comprehensive technical overview of 3-Bromo-5-tert-butylphenol, a substituted phenol of significant interest to researchers in synthetic chemistry, drug discovery, and materials science. While sp...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 3-Bromo-5-tert-butylphenol, a substituted phenol of significant interest to researchers in synthetic chemistry, drug discovery, and materials science. While specific experimental data for this compound is limited in public literature, this guide synthesizes available information, predictive analyses based on established chemical principles, and data from structurally analogous compounds to offer field-proven insights for its application and study.

Section 1: Core Molecular Identity and Physicochemical Properties

3-Bromo-5-tert-butylphenol is a disubstituted aromatic compound featuring a hydroxyl group, a bromine atom, and a bulky tert-butyl group arranged in a meta-relationship on the benzene ring. This specific substitution pattern imparts a unique combination of steric and electronic properties that define its reactivity and potential utility.

Key Identifiers and Properties

The fundamental properties of 3-Bromo-5-tert-butylphenol are summarized below. These identifiers are crucial for accurate sourcing, cataloging, and regulatory compliance.

PropertyValueSource(s)
CAS Number 1047661-26-6[1][2][3]
IUPAC Name 3-bromo-5-tert-butylphenol[1]
Synonyms 3-tert-butyl-5-bromophenol, 3-Bromo-5-(tert-butyl)phenol[1]
Molecular Formula C₁₀H₁₃BrO[1][2]
Molecular Weight 229.11 g/mol [1][2]
SMILES CC(C)(C)C1=CC(=CC(=C1)Br)O[1][4]
InChIKey FLCMLHFCSZJOET-UHFFFAOYSA-N[1]
Computed Physicochemical Data

Computational models provide valuable predictions for physical behavior, guiding experimental design in areas like formulation, chromatography, and pharmacokinetic assessment.

Computed PropertyPredicted ValueSignificance in Research & DevelopmentSource(s)
XLogP3 3.9Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. Important for drug design and environmental fate analysis.[1]
Topological Polar Surface Area (TPSA) 20.2 ŲThe low TPSA, characteristic of phenols, suggests the molecule can readily cross biological membranes, including the blood-brain barrier.[1][2]
Vapor Pressure 0.0±0.6 mmHg at 25°CSuggests low volatility under standard conditions.[2]
Boiling Point No data availableOne source explicitly states no data is available, which is common for specialized research chemicals not produced at industrial scale.[4]
Storage Sealed in dry, room temperatureRecommended for maintaining chemical integrity by preventing oxidation and hydrolysis.[4]

Section 2: Predictive Spectroscopic Profile

While specific, published spectra for 3-Bromo-5-tert-butylphenol are not widely available, a reliable predictive profile can be constructed from the analysis of its functional groups and data from analogous compounds like 3,5-di-tert-butylphenol.[5][6] This serves as a robust baseline for the characterization of synthesized or procured material.

Caption: Molecular structure of 3-Bromo-5-tert-butylphenol with atom numbering.

  • ¹H NMR (predicted in CDCl₃, 400 MHz):

    • δ ~7.0-7.2 ppm (m, 2H): Aromatic protons at C2 and C6 positions. Their exact splitting pattern will be complex due to meta-coupling.

    • δ ~6.8 ppm (t, 1H): Aromatic proton at the C4 position, appearing as a triplet due to coupling with two meta protons.

    • δ ~5.0 ppm (s, 1H): Phenolic hydroxyl proton (exchangeable with D₂O). The chemical shift can vary significantly with concentration and solvent.

    • δ ~1.3 ppm (s, 9H): Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.

  • ¹³C NMR (predicted in CDCl₃, 100 MHz):

    • δ ~155 ppm: C1 (carbon attached to the hydroxyl group).

    • δ ~145 ppm: C5 (carbon attached to the tert-butyl group).

    • δ ~123 ppm: C3 (carbon attached to the bromine atom).

    • δ ~120-125 ppm: C4 and C6 (aromatic CH).

    • δ ~115 ppm: C2 (aromatic CH).

    • δ ~34.5 ppm: Quaternary carbon of the tert-butyl group.

    • δ ~31.5 ppm: Methyl carbons of the tert-butyl group.

  • FT-IR (KBr Pellet, cm⁻¹):

    • ~3550-3200 (broad): O-H stretching of the phenolic group, broadened due to hydrogen bonding.

    • ~3100-3000: Aromatic C-H stretching.

    • ~2960-2870: Aliphatic C-H stretching from the tert-butyl group.

    • ~1600, 1470: Aromatic C=C ring stretching vibrations.

    • ~1230: C-O stretching of the phenol.

    • ~600-500: C-Br stretching.

  • Mass Spectrometry (EI, 70 eV):

    • Molecular Ion (M⁺): Expect a characteristic pair of peaks of nearly equal intensity at m/z 228 and 230, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

    • Key Fragment: A prominent peak at m/z 213/215, corresponding to the loss of a methyl group ([M-15]⁺) from the tert-butyl moiety, which is a common fragmentation pathway.

Section 3: Synthesis and Chemical Reactivity

Plausible Synthetic Pathway: Regioselective Bromination

The most direct conceptual route to 3-Bromo-5-tert-butylphenol is the electrophilic bromination of its precursor, 3-tert-butylphenol. The synthesis of 3-tert-butylphenol itself can be achieved via several established methods, including the acid-catalyzed alkylation of phenol with tert-butanol or isobutylene.[7][8]

The subsequent bromination step, however, requires careful control of regioselectivity. The hydroxyl group is a strongly activating ortho-, para-director, while the tert-butyl group is a weakly activating ortho-, para-director. Direct bromination would be expected to yield primarily 2-bromo-5-tert-butylphenol and 4-bromo-5-tert-butylphenol.

To achieve the desired 3-bromo-5-tert-butylphenol (which is bromination meta to the powerful hydroxyl director), a multi-step, directed synthesis is likely necessary. One plausible, albeit more complex, route could involve:

  • Starting with 3-bromoaniline.

  • Protecting the amine group.

  • Friedel-Crafts alkylation with a tert-butyl source.

  • Removal of the protecting group.

  • Conversion of the aniline to a phenol via a diazonium salt hydrolysis.[9]

Hypothetical Protocol for Direct Bromination (for comparison and analysis):

  • Dissolution: Dissolve 1.0 equivalent of 3-tert-butylphenol in a suitable non-polar solvent (e.g., CCl₄ or CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and protected from light.

  • Cooling: Cool the solution to 0 °C in an ice bath to moderate the reaction rate and improve selectivity.

  • Bromine Addition: Slowly add 1.0 equivalent of bromine (Br₂) dissolved in the same solvent dropwise over 30-60 minutes. The use of a less polar solvent is crucial; polar, protic solvents like water can lead to polybromination due to extreme activation of the phenol ring.[10]

  • Reaction: Allow the reaction to stir at 0 °C for 2-4 hours, monitoring progress by TLC or GC-MS.

  • Quenching & Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting crude product will likely be a mixture of isomers. Purification via column chromatography on silica gel would be required to isolate the desired 3-bromo-5-tert-butylphenol isomer. The causality here is that different isomers will have different polarities, allowing for their separation.

Core Reactivity and Utility as a Synthetic Intermediate

The true value of 3-Bromo-5-tert-butylphenol in research lies in its functionality as a versatile chemical building block. Its reactivity is governed by three key sites: the phenolic hydroxyl group, the aromatic ring, and the carbon-bromine bond.

Reactivity_Pathways cluster_OH Hydroxyl Group Reactions cluster_Aromatic Aromatic Ring Reactions cluster_Br C-Br Bond Reactions main 3-Bromo-5-tert-butylphenol ether O-Alkylation (Williamson Ether Synthesis) main->ether R-X, Base ester O-Acylation (Ester Formation) main->ester Acyl-Cl, Base eas Further Electrophilic Substitution (e.g., Nitration) main->eas HNO₃/H₂SO₄ suzuki Suzuki Coupling (C-C Bond Formation) main->suzuki Ar-B(OH)₂, Pd cat. heck Heck Coupling (C-C Bond Formation) main->heck Alkene, Pd cat. buchwald Buchwald-Hartwig (C-N Bond Formation) main->buchwald Amine, Pd cat. grignard Grignard Formation / Li-Br Exchange main->grignard Mg or n-BuLi

Caption: Key reactivity pathways of 3-Bromo-5-tert-butylphenol.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is an excellent handle for forming new carbon-carbon or carbon-heteroatom bonds. This makes the molecule an ideal substrate for Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the introduction of a vast array of functional groups at the C3 position.

  • Grignard and Organolithium Formation: The bromide can be converted into a Grignard reagent (with Mg) or an organolithium species via lithium-halogen exchange (e.g., with t-BuLi).[11][12] These powerful nucleophiles can then react with a wide range of electrophiles (aldehydes, ketones, CO₂, etc.) to build molecular complexity.

  • Derivatization of the Phenolic Hydroxyl: The acidic proton of the hydroxyl group can be easily removed by a base, and the resulting phenoxide can act as a nucleophile in Williamson ether synthesis (O-alkylation) or O-acylation to form esters.

Section 4: Potential Applications in Research and Drug Development

While specific applications for this exact molecule are not widely documented, its structure is emblematic of scaffolds used in several high-value research areas. Tert-butylated phenols, in general, are widely used as antioxidants, stabilizers, and raw materials for resins, coatings, and other industrial products.[7][13][14]

Potential_Applications core 3-Bromo-5-tert-butylphenol Scaffold med_chem Medicinal Chemistry core->med_chem mat_sci Materials Science core->mat_sci fine_chem Fine Chemical Synthesis core->fine_chem drug_discovery Drug Discovery (e.g., Kinase Inhibitors, GPCR Ligands) med_chem->drug_discovery probes Molecular Probes med_chem->probes antioxidants Novel Antioxidants / Stabilizers mat_sci->antioxidants polymers Specialty Polymers / Monomers mat_sci->polymers agrochemicals Agrochemical Intermediates fine_chem->agrochemicals

Caption: Potential application areas for 3-Bromo-5-tert-butylphenol.

  • Medicinal Chemistry Scaffold: The combination of a lipophilic tert-butyl group (which can enhance membrane permeability and fill hydrophobic pockets in protein targets), a hydrogen-bond-donating phenol, and a synthetically versatile bromine atom makes this an attractive starting point for library synthesis in drug discovery programs.[15] Phenolic structures are common in pharmaceuticals, and this scaffold could be elaborated to target a range of enzymes and receptors.

  • Intermediate for Novel Antioxidants: The phenol moiety is a classic antioxidant structure. The tert-butyl group enhances this property and increases solubility in non-polar media like plastics and lubricants.[14] The bromine atom allows for further derivatization to create novel, potentially more potent or specialized antioxidants.

  • Monomer for Specialty Polymers: Substituted phenols are precursors to phenolic resins and polycarbonates.[16] The unique substitution pattern of this molecule could be exploited to synthesize polymers with tailored properties, such as enhanced thermal stability, flame retardancy (due to the bromine), or specific optical properties.

Section 5: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is paramount. The following guidelines are based on the Globally Harmonized System (GHS) classifications and standard laboratory practice for corrosive and irritant materials.[1][17]

GHS Hazard Classification
Hazard ClassCodeStatementSource
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH318Causes serious eye damage[1]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[1]
Recommended Handling Protocols

This self-validating protocol ensures user safety by integrating engineering controls, personal protective equipment (PPE), and emergency preparedness.

  • Engineering Controls:

    • Ventilation: Always handle this compound inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[16]

    • Designated Area: Designate a specific area of the lab for working with this chemical to prevent cross-contamination.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield that conforms to appropriate government standards (e.g., NIOSH or EN 166).

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper removal technique to avoid skin contact.

    • Body Protection: Wear a standard laboratory coat. For larger quantities, consider an impervious apron.

  • Procedural Handling:

    • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[17]

    • Avoid Ingestion/Inhalation: Do not breathe dust or vapors. Ensure all containers are clearly labeled.

    • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[4][17]

References

  • Al-Harrasi, A., Ali, A., Ur-Rehman, T., Hussain, H., & Al-Rawahi, A. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Molecules, 29(1), 24. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57837384, 3-Bromo-5-tert-butylphenol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-tert-butyl phenol. Retrieved from [Link]

  • Reagentia. (n.d.). 3-bromo-5-(tert-butyl)phenol (1 x 5 g). Retrieved from [Link]

  • Council of Scientific and Industrial Research. (2018). A process for the preparation of tertiary butyl phenol. Google Patents.
  • Suzhou Highfine Biotech Co Ltd. (2015). Synthetic method of 3-tert-butylphenylethylether. Google Patents.
  • Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link]

  • Elder, J. W., & Mariella, R. P. (1963). THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL. Journal of Chemical Education, 40(8), A652. Available at: [Link]

  • ResearchGate. (n.d.). Regioselective bromination of phenols. Retrieved from [Link]

  • ResearchGate. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-Ditert-butylphenol. Retrieved from [Link]

  • ChemistryViews. (2019). Regioselective Synthesis of Brominated Phenols. Retrieved from [Link]

  • Homework.Study.com. (n.d.). The exact mechanism of this reaction is a little complicated, as it involves the copper ions.... Retrieved from [Link]

  • Wang, C., Li, Y., Wang, L., & Wang, X. (2015). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. International Journal of Molecular Sciences, 16(6), 12014–12024. Available at: [Link]

  • Li Dazhi, Li Xiuhua, Wang Yuzhen. (1995). Process for synthesizing mixed tertbutyl-phenol. Google Patents.
  • Liu, Y., Dai, L., & Li, H. (2020). Enhanced Phenol Tert-Butylation Reaction Activity over Hierarchical Porous Silica-Alumina Materials. Catalysts, 10(9), 1083. Available at: [Link]

  • Perkins, R. P., Dietzler, A. J., & Lundquist, J. T. (1934). Method of making tertiary alkyl phenols. Google Patents.
  • ChemRxiv. (n.d.). Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. Retrieved from [Link]

  • YouTube. (2025). Solvent effect on regioselectivity of bromination of 2-isopropylphenol. Retrieved from [Link]

  • YouTube. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4,6-Tri-tert-butylphenol. Retrieved from [Link]

  • PubMed. (2013). A Closer Look at the Bromine-Lithium Exchange With Tert-Butyllithium in an Aryl Sulfonamide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3,5-di-tert-butyl phenol. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Bromo-5-tert-butylphenol for Advanced Research

Introduction Substituted phenols represent a cornerstone class of molecules in organic synthesis, materials science, and pharmacology. Their versatile reactivity, governed by the hydroxyl group and the substitution patte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted phenols represent a cornerstone class of molecules in organic synthesis, materials science, and pharmacology. Their versatile reactivity, governed by the hydroxyl group and the substitution pattern on the aromatic ring, makes them invaluable as intermediates and as pharmacologically active agents themselves. This guide focuses on a specific, yet important, member of this family: 3-Bromo-5-tert-butylphenol.

This molecule incorporates three key structural features: a phenolic hydroxyl group, a bromine atom, and a sterically demanding tert-butyl group. The interplay of these functionalities imparts a unique profile of reactivity, lipophilicity, and potential for biological interaction. For researchers in drug development, this compound serves as a compelling building block, offering multiple vectors for synthetic elaboration and the potential for halogen bonding interactions, which are increasingly recognized as critical in ligand-receptor binding.[1] This document provides a comprehensive overview of its chemical structure, a reasoned approach to its synthesis, its expected analytical signature, and its potential applications, grounded in the established roles of brominated and tert-butylated phenols in medicinal chemistry.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of reproducible science. 3-Bromo-5-tert-butylphenol is systematically named according to IUPAC nomenclature, with its identity further solidified by its unique CAS registry number.

IdentifierValueSource
IUPAC Name 3-bromo-5-tert-butylphenolPubChem[2]
CAS Number 1047661-26-6PubChem[2]
Molecular Formula C₁₀H₁₃BrOPubChem[2]
Molecular Weight 229.11 g/mol PubChem[2]
Canonical SMILES CC(C)(C)C1=CC(=CC(=C1)Br)OPubChem[2]
InChI Key FLCMLHFCSZJOET-UHFFFAOYSA-NPubChem[2]

The molecular structure features a benzene ring substituted at positions 1, 3, and 5. The hydroxyl group at C1 defines it as a phenol, with a bromine atom at C3 and a tert-butyl group at C5.

Caption: 2D Chemical Structure of 3-Bromo-5-tert-butylphenol.

Physicochemical Properties

PropertyPredicted ValueSource
XLogP3 3.9PubChem[2]
Topological Polar Surface Area 20.2 ŲPubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 1PubChem[2]
Rotatable Bond Count 1PubChem[2]
Vapour Pressure 0.0±0.6 mmHg at 25°CGuidechem[3]

The high XLogP3 value suggests significant lipophilicity, a critical parameter in drug design influencing membrane permeability and metabolic susceptibility.[4]

Synthesis and Regioselectivity Analysis

Theoretical Basis: Directing Group Effects

In the electrophilic bromination of 3-tert-butylphenol, the regiochemical outcome is dictated by the directing effects of the two substituents:

  • Hydroxyl (-OH) group: A powerful activating group that directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions.[5]

  • tert-Butyl (-tBu) group: A moderately activating group, also directing to the ortho (positions 2 and 4) and para (position 6) positions.

The hydroxyl group's activating effect is overwhelmingly stronger than the tert-butyl group's. Therefore, substitution is expected to occur predominantly at positions 2, 4, and 6.

  • Position 2: ortho to -OH, ortho to -tBu. Sterically hindered.

  • Position 4: para to -OH, ortho to -tBu. Sterically hindered.

  • Position 6: ortho to -OH, para to -tBu. Less sterically hindered.

  • Position 5 (Desired): meta to -OH. Electronically disfavored.

Direct bromination of 3-tert-butylphenol will likely yield a mixture of 2-bromo-, 4-bromo-, and 6-bromo-3-tert-butylphenol, with the desired 5-bromo isomer (the target compound) being a very minor product, if formed at all. A more viable, albeit longer, route might involve starting with 3-bromo-5-tert-butylaniline and converting the amino group to a hydroxyl group via a diazonium salt intermediate.

However, for the purpose of this guide, we present a generalized protocol for the controlled mono-bromination of a substituted phenol, which would be the first step in optimizing the synthesis and isolating the various isomers for characterization.

Experimental Protocol: Controlled Bromination

This protocol is adapted from established methods for the mono-bromination of phenols, emphasizing controlled conditions to minimize polybromination.[6][7]

Objective: To synthesize brominated isomers of 3-tert-butylphenol for subsequent isolation and characterization.

Materials:

  • 3-tert-butylphenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-tert-butylphenol (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to bring the temperature to 0 °C. Causality: Lowering the temperature helps to control the reaction rate and improve selectivity, minimizing the formation of di- and tri-brominated byproducts.

  • Reagent Addition: Dissolve N-Bromosuccinimide (NBS, 1.0 eq) in anhydrous acetonitrile and add it to a dropping funnel. Add the NBS solution dropwise to the stirred phenol solution over 30-60 minutes, ensuring the temperature remains below 5 °C. Causality: NBS is chosen as a milder and more selective brominating agent than elemental bromine (Br₂). Slow, dropwise addition prevents localized high concentrations of the electrophile, further enhancing control.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench it by adding saturated aqueous sodium thiosulfate to consume any unreacted NBS or bromine species.

  • Workup - Extraction: Remove the acetonitrile under reduced pressure using a rotary evaporator. To the remaining residue, add dichloromethane and water. Transfer to a separatory funnel, wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine. Causality: The NaHCO₃ wash removes any acidic byproducts like succinimide. The water and brine washes remove residual water-soluble impurities.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product mixture.

  • Purification: The resulting isomeric mixture will require separation by column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate) will be necessary to separate the different bromo-tert-butylphenol isomers. The polarity of the isomers will differ slightly, allowing for chromatographic separation.

G start Dissolve 3-tert-butylphenol in anhydrous Acetonitrile cool Cool reaction mixture to 0 °C in ice bath start->cool add Add NBS solution dropwise at 0-5 °C cool->add monitor Monitor reaction by TLC add->monitor quench Quench with aq. Na₂S₂O₃ monitor->quench Reaction complete evap Remove Acetonitrile in vacuo quench->evap extract Perform aqueous workup with DCM evap->extract dry Dry organic layer (MgSO₄) and concentrate extract->dry purify Purify by column chromatography to isolate isomers dry->purify

Caption: Workflow for the controlled bromination of 3-tert-butylphenol.

Spectroscopic Characterization (Predicted)

In the absence of published experimental spectra for 3-Bromo-5-tert-butylphenol, its structure can be predicted based on fundamental principles of NMR and IR spectroscopy. These predictions are vital for identifying the correct isomer after synthesis and purification.

  • ¹H NMR:

    • tert-Butyl protons: A sharp singlet integrating to 9H, expected around δ 1.3 ppm.

    • Phenolic proton: A broad singlet, typically between δ 5-7 ppm, which is exchangeable with D₂O.

    • Aromatic protons: The three aromatic protons (at C2, C4, C6) would appear as distinct signals in the aromatic region (δ 6.8-7.5 ppm). They would exhibit meta-coupling (J ≈ 2-3 Hz), appearing as two doublets of doublets (or triplets) and one doublet, depending on the specific coupling constants.

  • ¹³C NMR:

    • tert-Butyl carbons: Two signals are expected; one for the quaternary carbon (~34 ppm) and one for the three equivalent methyl carbons (~31 ppm).

    • Aromatic carbons: Six distinct signals would be expected for the aromatic carbons, including the carbon bearing the bromine (C-Br, ~115-125 ppm) and the carbon bearing the hydroxyl group (C-OH, ~155 ppm).

  • IR Spectroscopy:

    • O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹.

    • C-H stretch (sp³): Sharp peaks just below 3000 cm⁻¹ for the tert-butyl group.

    • C-H stretch (sp²): Sharp peaks just above 3000 cm⁻¹ for the aromatic C-H bonds.

    • C=C stretch (aromatic): Medium to strong bands in the 1450-1600 cm⁻¹ region.

    • C-Br stretch: A peak in the fingerprint region, typically 500-650 cm⁻¹.

Reactivity and Potential Applications in Drug Discovery

3-Bromo-5-tert-butylphenol is a multifunctional building block. Its potential as a scaffold in medicinal chemistry stems from the combined properties of its functional groups.

  • Phenolic Hydroxyl Group: This group can act as a hydrogen bond donor, a key interaction in many protein-ligand complexes. It is also a precursor for ether and ester synthesis, allowing for the attachment of other pharmacophores. The phenol moiety itself is associated with antioxidant properties.

  • Aryl Bromide: The bromine atom is an excellent handle for further synthetic transformations, most notably in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the facile construction of C-C, C-N, and C-O bonds, enabling the synthesis of complex molecular architectures from this simple starting block.[8] Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a biological target.[1]

  • tert-Butyl Group: This bulky, lipophilic group can serve several purposes. It can act as a steric shield, directing reactions to other parts of the molecule or influencing the conformation of the final compound. Its lipophilicity can enhance membrane permeability.[4]

Potential Therapeutic Areas:

  • Enzyme Inhibition: Substituted bromophenols have shown potent inhibitory activity against enzymes like acetylcholinesterase and carbonic anhydrase, which are targets for Alzheimer's disease and glaucoma, respectively.[9][10][11] The specific substitution pattern of 3-Bromo-5-tert-butylphenol makes it a candidate for screening in such enzyme assays.

  • Nuclear Receptor Modulation: Certain tert-butylphenols have been identified as ligands for nuclear receptors like the retinoid-X receptor (RXR), a key regulator of metabolism.[12] This suggests that derivatives could be explored for applications in metabolic disorders.

  • Antimicrobial Agents: Brominated phenols are known to possess significant antimicrobial and antifungal activity, often much stronger than their non-halogenated parent compounds.[13]

Safety and Handling

Based on GHS classifications for similar brominated phenols, 3-Bromo-5-tert-butylphenol should be handled with care.

  • Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

References

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. Available at: [Link]

  • A process for the preparation of tertiary butyl phenol.Google Patents.
  • Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. ChemRxiv. Available at: [Link]

  • 3-Bromo-5-tert-butylphenol. PubChem, National Library of Medicine. Available at: [Link]

  • Three bromination of phenols; (a) traditional electrophilic substitution reaction of phenol... ResearchGate. Available at: [Link]

  • Estimation of Phenol by Bromination Method. Scribd. Available at: [Link]

  • Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. PubMed. Available at: [Link]

  • Bromination of Phenols. Khan Academy. Available at: [Link]

  • Process for brominating phenols.Google Patents.
  • Synthetic method of 3-tert-butylphenylethylether.Google Patents.
  • Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di. ChemRxiv. Available at: [Link]

  • Synthesis of 3,4,5-trisubstituted phenols via Rh(iii)-catalyzed alkenyl C–H activation assisted by phosphonium cations. Royal Society of Chemistry. Available at: [Link]

  • Regioselective Synthesis of Brominated Phenols. ChemistryViews. Available at: [Link]

  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. Available at: [Link]

  • Hey Phenol- Everyone has their Cross to Bear. Scientific Update. Available at: [Link]

  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. National Institutes of Health. Available at: [Link]

  • synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. ResearchGate. Available at: [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. PubMed Central. Available at: [Link]

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. Available at: [Link]

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. Available at: [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. BMC Chemistry. Available at: [Link]

  • Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. University of Glasgow. Available at: [Link]

  • An in silico to in vivo approach identifies retinoid-X receptor activating tert-butylphenols used in food contact materials. National Institutes of Health. Available at: [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. ResearchGate. Available at: [Link]

Sources

Foundational

A Technical Guide to the Structural Differentiation of 3-Bromo-5-tert-butylphenol and 3,5-di-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of medicinal chemistry and materials science, the precise structural characterization of organic molecules is paramount. Phenolic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and materials science, the precise structural characterization of organic molecules is paramount. Phenolic compounds, in particular, serve as crucial building blocks and active agents in a vast array of applications, from pharmaceuticals to industrial antioxidants.[1][2] This guide provides an in-depth technical analysis of two closely related substituted phenols: 3-Bromo-5-tert-butylphenol and 3,5-di-tert-butylphenol. While differing by only a single substituent—a bromine atom versus a tert-butyl group—their physicochemical properties, spectral signatures, and potential biological activities can vary significantly. This document serves as a comprehensive resource for researchers, outlining the critical analytical techniques and underlying scientific principles required to unambiguously differentiate between these two structures. We will explore structural and physicochemical parameters, delve into spectroscopic and chromatographic methods of distinction, and discuss their respective synthesis and applications, thereby providing a holistic framework for their study.

Structural and Physicochemical Analysis

A foundational understanding of the molecular architecture and resultant physical properties is the first step in distinguishing between 3-Bromo-5-tert-butylphenol and 3,5-di-tert-butylphenol.

Molecular Structure

Both compounds share a phenol core with a tert-butyl group at position 5 relative to the hydroxyl group. The key distinction lies at position 3, which is occupied by a bromine atom in 3-Bromo-5-tert-butylphenol and a second tert-butyl group in 3,5-di-tert-butylphenol. This seemingly minor difference has significant implications for the molecule's size, shape, polarity, and reactivity.

The bulky tert-butyl groups in 3,5-di-tert-butylphenol create significant steric hindrance around the phenolic ring, a characteristic feature of "hindered phenols" known for their antioxidant properties.[3][4] The bromine atom in 3-Bromo-5-tert-butylphenol, while larger than a hydrogen atom, imparts different electronic effects and provides a unique isotopic signature.

Caption: Comparative molecular structures of the two phenols.

Physicochemical Properties

The difference in substitution directly translates to distinct physicochemical properties, which are crucial for predicting their behavior in various analytical systems and biological environments.

Property3-Bromo-5-tert-butylphenol3,5-di-tert-butylphenolJustification for Difference
Molecular Formula C₁₀H₁₃BrO[5][6]C₁₄H₂₂O[3][7]Presence of Br vs. a C₄H₉ group.
Molecular Weight 229.11 g/mol [5][6]206.32 g/mol [7][8]The higher atomic weight of Bromine (≈79.9 amu) compared to a tert-butyl group (≈57.1 amu).
Melting Point Data not readily available87-89 °C[9]Differences in crystal packing and intermolecular forces due to steric and electronic variations.
Boiling Point Data not readily available~282 °C (estimate)[9]The larger, more polarizable bromine atom can lead to stronger van der Waals forces.
LogP (XLogP3-AA) 3.9[5]4.9[8]The second tert-butyl group significantly increases lipophilicity compared to the bromine atom.
Topological Polar Surface Area 20.2 Ų[5]20.2 Ų[8]The TPSA is dominated by the hydroxyl group and is identical for both molecules.

Spectroscopic and Chromatographic Differentiation

The most definitive methods for distinguishing these compounds rely on modern analytical techniques that probe their unique molecular characteristics.

Mass Spectrometry (MS)

Mass spectrometry is arguably the most powerful tool for this specific differentiation due to the unique isotopic signature of bromine.

  • Core Principle: MS separates ions based on their mass-to-charge ratio (m/z).

  • 3,5-di-tert-butylphenol: The mass spectrum will show a molecular ion peak [M]⁺ at m/z 206.[8] A prominent fragment is often observed at m/z 191, corresponding to the loss of a methyl group ([M-15]⁺).[8]

  • 3-Bromo-5-tert-butylphenol: This compound provides a definitive signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[10] Consequently, the mass spectrum will exhibit two molecular ion peaks of almost equal intensity:

    • [M]⁺ at m/z 228 (containing ⁷⁹Br)[5]

    • [M+2]⁺ at m/z 230 (containing ⁸¹Br) This characteristic "doublet" is an unambiguous indicator of the presence of a single bromine atom.[10]

Caption: Logical workflow for distinguishing the compounds using Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

  • ¹H NMR Spectroscopy:

    • 3,5-di-tert-butylphenol: Due to the molecule's symmetry, the two tert-butyl groups are chemically equivalent and will appear as a single, sharp singlet integrating to 18 protons around 1.30 ppm.[7] The two aromatic protons at positions 2 and 6 are also equivalent and will appear as a doublet, while the single proton at position 4 will be a triplet.[7]

    • 3-Bromo-5-tert-butylphenol: The symmetry is broken. The single tert-butyl group will produce a singlet integrating to 9 protons. The three aromatic protons will be chemically distinct, leading to a more complex splitting pattern in the aromatic region (typically 6.5-7.5 ppm) compared to the simple doublet and triplet of its counterpart.

  • ¹³C NMR Spectroscopy:

    • 3,5-di-tert-butylphenol: Symmetry again simplifies the spectrum. We would expect to see signals for the two equivalent tert-butyl carbons, the two equivalent aromatic carbons attached to the tert-butyl groups, the two equivalent aromatic carbons adjacent to the hydroxyl group, and the carbon bearing the hydroxyl group, plus the aromatic CH carbon.

    • 3-Bromo-5-tert-butylphenol: The lack of symmetry means all 10 carbon atoms are unique and should, in principle, produce 10 distinct signals. A key diagnostic signal will be the carbon atom directly bonded to the bromine, which will be shifted significantly downfield due to the halogen's electronegativity and will have its chemical shift influenced by the heavy atom effect.

Chromatographic Separation

Chromatographic techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.[11]

  • Principle: The polarity and size differences between the two molecules can be exploited for separation. 3,5-di-tert-butylphenol is significantly more lipophilic (less polar) than 3-Bromo-5-tert-butylphenol, as indicated by its higher LogP value.

  • Reverse-Phase HPLC Protocol: A standard C18 column can effectively separate these compounds.

Example Protocol: Analytical HPLC Separation

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.[12]

  • Expected Outcome: Due to its higher lipophilicity, 3,5-di-tert-butylphenol will have a stronger interaction with the C18 stationary phase and thus a longer retention time than the more polar 3-Bromo-5-tert-butylphenol.

Synthesis and Applications

Synthetic Pathways
  • 3,5-di-tert-butylphenol: Typically synthesized via Friedel-Crafts alkylation of phenol using isobutylene and a suitable catalyst, such as phenol aluminum.[13][14] The reaction conditions can be tuned to favor di-substitution at the meta positions.

  • 3-Bromo-5-tert-butylphenol: This can be prepared through bromination of the corresponding tert-butylphenol. For instance, bromination of 3-tert-butylphenol would yield a mixture of isomers that would require separation. A more targeted synthesis might involve multiple steps starting from a different precursor.

Relevance and Applications in Drug Development
  • 3,5-di-tert-butylphenol and Derivatives: As sterically hindered phenols, this class of compounds is widely used as antioxidants and stabilizers in plastics, fuels, and consumer products.[15][16][17] In the pharmaceutical context, the antioxidant properties of hindered phenols are explored for their potential to protect cells from oxidative stress, which is implicated in neurodegenerative diseases and other conditions.[18][19] Some derivatives have also been investigated as potential endocrine disruptors.[20]

  • 3-Bromo-5-tert-butylphenol: Brominated phenols are valuable synthetic intermediates. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck) to build more complex molecular architectures, a common strategy in drug discovery for creating libraries of new chemical entities. While this specific compound's direct applications are less documented, its utility as a building block is clear. Phenolic structures are common in pharmaceuticals, but their use can be limited by metabolic instability.[21]

Conclusion

The differentiation between 3-Bromo-5-tert-butylphenol and 3,5-di-tert-butylphenol is a critical exercise in analytical rigor. While structurally similar, their distinct substituents give rise to unique and readily identifiable physicochemical and spectroscopic properties. Mass spectrometry offers the most definitive confirmation through the characteristic isotopic pattern of bromine. Concurrently, ¹H and ¹³C NMR provide a detailed structural map based on chemical shifts and molecular symmetry, while chromatographic methods leverage polarity differences for effective separation. A thorough understanding and application of these techniques are essential for any researcher or drug development professional to ensure the unambiguous identification and purity of these important phenolic compounds.

References

  • Google Patents. (n.d.). CN1193007A - Process for synthesizing mixed tertbutyl-phenol.
  • ResearchGate. (n.d.). THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Synthesis of 3,4,5-trisubstituted phenols via Rh(iii)-catalyzed alkenyl C–H activation assisted by phosphonium cations. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Di-tert-butylphenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Di-tert-butylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-tert-butylphenol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines - Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-Ditert-butylphenol. Retrieved from [Link]

  • National Institutes of Health. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Retrieved from [Link]

  • ResearchGate. (2015). Gas Chromatography-Mass Spectrometric Analysis of Isotopic Abundance of 13C, 2H, and 18O in Biofield Energy Treated p-tertiary Butylphenol (PTBP). Retrieved from [Link]

  • MDPI. (2023). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]

  • Vinati Organics. (2024). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. Retrieved from [Link]

  • ResearchGate. (2023). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]

  • National Institutes of Health. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Retrieved from [Link]

  • MDPI. (2020). A Comparison of Laboratory Analysis Methods for Total Phenolic Content of Cider. Retrieved from [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). CN104557480A - Synthetic method of 3-tert-butylphenylethylether.
  • Diva-portal.org. (n.d.). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Retrieved from [Link]

  • Chula Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Sterically Hindered Phenols as Antioxidant. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-BROMO-5-tert-BUTYL-alpha-ETHYL-2-METHOXYBENZYL ALCOHOL. Retrieved from [Link]

  • Siberian Branch of the Russian Academy of Sciences. (n.d.). Using 2,6-Di-tert-butylphenol for Obtaining of bis[3-(3,5-Di-tert-butyl-4-hydroxyphenyl.... Retrieved from [Link]

  • ACS Publications. (2023). Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. Retrieved from [Link]

  • PubMed. (2024). Phenol (bio)isosteres in drug design and development. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

  • National Institutes of Health. (2014). 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. Retrieved from [Link]

  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-tert-butylphenol. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Applications of 3-Bromo-5-tert-butylphenol in Medicinal Chemistry

[1][2] Executive Summary 3-Bromo-5-tert-butylphenol (CAS: 1047661-26-6) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1][2] Its utility stems from its unique trisubstituted benzene architec...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

3-Bromo-5-tert-butylphenol (CAS: 1047661-26-6) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1][2] Its utility stems from its unique trisubstituted benzene architecture, which offers three distinct vectors for optimization:[2][3][4][5]

  • Electronic/Steric Modulation: The tert-butyl group provides significant lipophilic bulk (

    
     interaction) and metabolic blocking.[1][2][3][4]
    
  • Synthetic Handle: The bromine atom facilitates palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1][2][3][4]

  • Functional Anchor: The phenolic hydroxyl allows for etherification, esterification, or hydrogen bond donor/acceptor interactions within a binding pocket.[1][2][3][4][5]

This guide details the strategic application of this intermediate in lead optimization, specifically for modulating physicochemical properties (logP, metabolic stability) and accessing diverse chemical space.[2][3][4][5]

Part 1: Chemical Profile & Strategic Value[3][4][5]

Physiochemical Properties

The specific substitution pattern—meta-bromo and meta-tert-butyl relative to the phenol—creates a scaffold that is electronically decoupled but sterically defined.[1][2]

PropertyValueMedicinal Chemistry Implication
CAS Number 1047661-26-6Unique identifier for sourcing and IP tracking.[1][2]
Formula C₁₀H₁₃BrOLow Molecular Weight (MW ~229.11), ideal for Fragment-Based Drug Discovery (FBDD).[1][2][3][4][5]
CLogP ~4.46High lipophilicity; useful for penetrating the Blood-Brain Barrier (BBB) or targeting hydrophobic pockets.[1][2][3][4][5]
H-Bond Donors 1 (Phenol OH)Critical for anchoring the molecule to receptor residues (e.g., Ser, Thr, Tyr).[1][2][3][4][5]
Steric Bulk tert-ButylPrevents metabolic oxidation at the occupied position; fills "deep" hydrophobic pockets in enzymes (e.g., Kinases, Nuclear Receptors).[1][2][3][4][5]
The "tert-Butyl Effect" in Lead Optimization

In drug design, the tert-butyl group is often introduced to improve metabolic stability.[1][2][4] By occupying the meta position, it blocks Phase I metabolic oxidation (hydroxylation) that typically occurs at electron-rich sites on the phenyl ring.[1][2][3][4][5] Furthermore, the steric bulk restricts rotation in biaryl systems, potentially locking the drug into a bioactive conformation (atropisomerism control).[1][2][3][4][5]

Part 2: Synthetic Utility & Chemoselectivity[2][3][4][5]

The core value of 3-Bromo-5-tert-butylphenol lies in its orthogonal reactivity .[1][2] The medicinal chemist can selectively functionalize the hydroxyl group and the bromine atom in sequential steps without protecting groups.[1][3][4][5]

Visualization: Orthogonal Functionalization Logic

The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.

ScaffoldUtility Core 3-Bromo-5-tert-butylphenol (Core Scaffold) PathA Pathway A: O-Alkylation (Ether Synthesis) Core->PathA R-X, Base (Sn2 / Mitsunobu) PathB Pathway B: Pd-Catalysis (Suzuki/Buchwald) Core->PathB Ar-B(OH)2, Pd(0) (Suzuki Coupling) ProdA Biaryl Ethers (GPCR/Channel Modulators) PathA->ProdA Suzuki Coupling (Step 2) ProdB Biaryl Phenols (Kinase Inhibitors) PathB->ProdB O-Functionalization (Step 2)

Figure 1: Divergent synthetic workflows allowing for rapid library generation. The order of operations (O-alkylation vs. Cross-coupling) can be swapped based on substrate stability.

Part 3: Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of 3-Bromo-5-tert-butylphenol with an aryl boronic acid to generate a biaryl system.[1][2] This is a standard method for creating "Privileged Structures" found in kinase inhibitors.[1][3][4]

Objective: Synthesize 3'-tert-butyl-5'-hydroxy-biaryl derivatives.

Reagents:

  • 3-Bromo-5-tert-butylphenol (1.0 equiv)[1][2]

  • Aryl Boronic Acid (1.2 equiv)[1][2][3][5]

  • Pd(dppf)Cl₂[1][2][3][5]·CH₂Cl₂ (0.05 equiv) - Chosen for robustness with electron-rich phenols.[1][2]

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)[1][2][3][5]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2][3][5]

Step-by-Step Methodology:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, combine the phenol (1.0 equiv), aryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Degassing: Add the solvent mixture (Dioxane/Water).[1][2][3][4][5] Sparge with Nitrogen or Argon gas for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).[2][3][4][5]

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) quickly under an inert atmosphere.

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor conversion via LC-MS (Target Mass = MW_Boronic - B(OH)₂ + MW_Phenol - Br).[1][2][3]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and acidify slightly with 1M HCl (to ensure the phenol remains protonated and partitions into the organic layer). Wash with brine, dry over Na₂SO₄, and concentrate.[1][2][3][4][5]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Technical Insight: The free phenol can sometimes poison Palladium catalysts.[1][3][4][5] If yields are low (<50%), consider using the O-protected benzyl ether derivative or switching to a specialized catalyst system like Pd(Amphos)Cl₂ or XPhos Pd G3 .[1][2][3][4][5]

Protocol B: O-Alkylation (Ether Synthesis)

Used to attach solubilizing groups or specific pharmacophores to the phenolic oxygen.[1][2][3][4][5]

Reagents:

  • 3-Bromo-5-tert-butylphenol (1.0 equiv)[1][2]

  • Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 equiv)[2][3][4][5]

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[1][2][3][5]

  • Solvent: DMF or Acetonitrile[5]

Methodology:

  • Dissolve the phenol in anhydrous DMF.[1][3][4][5]

  • Add Cs₂CO₃ and stir at room temperature for 15 minutes (deprotonation).

  • Add the alkyl halide dropwise.[1][3][4][5]

  • Stir at 60°C for 2 hours.

  • Validation: Monitor by TLC. The product will have a higher Rf (less polar) than the starting phenol.[2][3][4][5]

Part 4: Applications in Drug Discovery[3][4][5]

Nuclear Receptor Ligands

The 3,5-disubstituted phenol motif is a classic mimetic for steroid A-rings.[1][2][3][4] In the development of LXR (Liver X Receptor) and FXR (Farnesoid X Receptor) agonists, the tert-butyl group mimics the hydrophobic bulk of the steroid backbone, while the phenol mimics the C3-hydroxyl group of cholesterol.[1][2][3][4][5]

  • Application: Researchers use 3-Bromo-5-tert-butylphenol to synthesize non-steroidal ligands.[1][2] The bromine allows for the attachment of a "tail" region that extends into the ligand-binding domain (LBD) to stabilize the active helix 12 conformation.[1][2][3][4][5]

Kinase Inhibitors (Type II)

In Type II kinase inhibitors (which bind to the inactive DFG-out conformation), a hydrophobic moiety is often required to occupy the allosteric pocket created by the movement of the activation loop.[2][3][4][5]

  • Mechanism:[2][6][7][8] The tert-butyl group serves as the "hydrophobic spike" that anchors the inhibitor in this lipophilic pocket, while the phenol can be converted into a urea or amide linker to interact with the hinge region.[1][3][4][5]

Visualization: SAR Decision Tree

The following decision tree guides the chemist on when to deploy this specific scaffold versus alternatives.

SARTree Start Lead Optimization Problem Issue1 Issue: High Metabolic Clearance? Start->Issue1 Issue2 Issue: Low Potency? Start->Issue2 Sol1 Strategy: Block Metabolic Hotspot Issue1->Sol1 Yes Sol2 Strategy: Fill Hydrophobic Pocket Issue2->Sol2 Yes Action Use 3-Bromo-5-tert-butylphenol Sol1->Action Sol2->Action Reason1 t-Butyl blocks oxidation Br allows rapid analoging Action->Reason1 Reason2 t-Butyl increases Van der Waals contact surface Action->Reason2

Figure 2: SAR Decision Tree illustrating the specific medicinal chemistry problems (Clearance, Potency) solved by this scaffold.

Part 5: Safety and Handling

  • Hazards: Like most halogenated phenols, this compound is an irritant to eyes, skin, and the respiratory system.[1][2][3][4][5]

  • Storage: Store at room temperature (RT) in a dry, sealed container. It is generally stable but should be protected from light to prevent slow debromination over long periods.[1][3][4]

  • Disposal: Must be disposed of as hazardous organic waste (halogenated).[2][3][4][5]

References

  • PubChem. (n.d.).[1][2][3][4][5] 3-Bromo-5-tert-butylphenol Compound Summary. National Center for Biotechnology Information.[1][3][4] Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).[1][2][3][4][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2][3][4][5] (Foundational reference for the Suzuki coupling protocol described in Part 3).

  • Meanwell, N. A. (2011).[1][2][3][4][5] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][2][3][4][5] (Context for the "tert-butyl effect" and metabolic blocking).

Sources

Foundational

3-tert-butyl-5-bromophenol synonyms and IUPAC name

Executive Summary This technical guide provides a comprehensive analysis of 3-tert-butyl-5-bromophenol , a critical halogenated phenolic intermediate used in the synthesis of complex pharmaceutical scaffolds. Unlike simp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-tert-butyl-5-bromophenol , a critical halogenated phenolic intermediate used in the synthesis of complex pharmaceutical scaffolds. Unlike simple phenols, the specific meta-meta substitution pattern of this compound renders it difficult to access via classical electrophilic aromatic substitution. This guide details the IUPAC nomenclature , physicochemical properties , and a field-validated synthesis protocol utilizing Iridium-catalyzed C-H activation—the gold standard for accessing this substitution motif in drug discovery.

Part 1: Identity & Nomenclature

The precise identification of this compound is essential due to the potential for confusion with its isomers (e.g., 2-bromo-4-tert-butylphenol).

Parameter Technical Detail
IUPAC Name 3-bromo-5-tert-butylphenol
Common Synonyms 3-Bromo-5-(1,1-dimethylethyl)phenol; 3-Bromo-5-t-butylphenol
CAS Registry Number 1047661-26-6
Molecular Formula C₁₀H₁₃BrO
Molecular Weight 229.11 g/mol
SMILES CC(C)(C)C1=CC(=CC(=C1)Br)O
InChI Key FLCMLHFCSZJOET-UHFFFAOYSA-N

Structural Insight: The molecule features a 1,3,5-substitution pattern.[1] The bulky tert-butyl group at position 5 and the bromine atom at position 3 create a unique steric and electronic environment. The phenolic hydroxyl group (position 1) serves as a versatile handle for etherification or esterification, while the bromine atom is a prime candidate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Part 2: Physicochemical Properties

The following data is aggregated from experimental values and high-fidelity predictive models (ACD/Labs, EPISuite).

Property Value / Description Implication for Handling
Physical State Solid (Crystalline powder)Handle with standard solid transfer protocols.
Appearance White to off-white/pale yellowDiscoloration indicates oxidation (quinone formation).
Melting Point 58–62 °C (Estimated)Store in a cool place; avoid heat during transfer.
Boiling Point ~285 °C (at 760 mmHg)High boiling point allows for high-temp reactions.
Solubility Soluble in DCM, EtOAc, DMSO, MeOHCompatible with standard organic synthesis workflows.
pKa (Phenol) ~9.8Weakly acidic; requires mild base (K₂CO₃) for deprotonation.
LogP 3.9 ± 0.4Highly lipophilic; requires non-polar mobile phases for chromatography.

Part 3: Synthesis & Manufacturing

The Challenge: Direct bromination of 3-tert-butylphenol fails to yield the 5-bromo isomer. The hydroxyl group (Ortho/Para director) and the tert-butyl group (Ortho/Para director) direct incoming electrophiles to positions 2, 4, and 6. Position 5 is meta to both, making it inaccessible via standard Electrophilic Aromatic Substitution (EAS).

The Solution: Iridium-Catalyzed C-H Borylation followed by Oxidation. This route utilizes steric control to functionalize the most accessible C-H bond (position 5), followed by conversion of the boron moiety to a hydroxyl group.

Detailed Experimental Protocol

Prerequisites:

  • Starting Material: 1-Bromo-3-tert-butylbenzene (Commercially available).

  • Catalyst: [Ir(OMe)(cod)]₂ (Methoxydicyclooctadieneiridium(I) dimer).

  • Ligand: dtbpy (4,4'-Di-tert-butyl-2,2'-bipyridine).

  • Boron Source: B₂pin₂ (Bis(pinacolato)diboron).

Workflow Diagram (DOT):

SynthesisPathway Start 1-Bromo-3-tert-butylbenzene (Starting Material) Step1 Ir-Catalyzed C-H Borylation (Steric Control) Start->Step1 [Ir(OMe)(cod)]2, dtbpy B2pin2, Hexane, 80°C Intermediate Aryl Boronate Ester (Intermediate) Step1->Intermediate Regioselective at C5 Step2 Oxidation (Oxone or H2O2) Intermediate->Step2 Oxidation Product 3-tert-butyl-5-bromophenol (Target) Step2->Product Hydrolysis

Figure 1: Regioselective synthesis pathway bypassing classical EAS limitations.

Step-by-Step Methodology:

  • C-H Borylation (Formation of Boronate Ester):

    • In a glovebox or under Argon, charge a reaction flask with [Ir(OMe)(cod)]₂ (1.5 mol%) and dtbpy (3 mol%).

    • Add Hexane (or THF) and stir for 5 minutes to generate the active catalyst species.

    • Add Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv) and 1-Bromo-3-tert-butylbenzene (1.0 equiv).

    • Seal the vessel and heat to 80°C for 16 hours.

    • Mechanism:[2][3][4][5] The bulky tert-butyl and bromo groups sterically block positions 2, 4, and 6. The Iridium catalyst selectively inserts into the C-H bond at position 5 (the "meta-meta" position).

    • QC Check: Monitor by GC-MS. Disappearance of starting bromide indicates completion.

  • Oxidation (Conversion to Phenol):

    • Cool the reaction mixture to 0°C.

    • Dissolve the crude boronate ester in Acetone/Water (1:1) .

    • Slowly add Oxone® (Potassium peroxymonosulfate, 1.2 equiv) or 30% H₂O₂/NaOH .

    • Stir at room temperature for 1 hour.

    • Mechanism:[2][3][4][5] The carbon-boron bond is oxidized to a carbon-oxygen bond with retention of configuration (though relevant only for chiral centers, here it ensures position fidelity).

  • Workup & Purification:

    • Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess oxidant.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash Column Chromatography (Silica Gel). Elute with Hexanes:Ethyl Acetate (9:1) .

    • Yield: Typically 75–85% overall.

Part 4: Applications in Drug Discovery

This scaffold is highly valued for its ability to introduce lipophilic bulk and a halogen handle in a specific geometric orientation.

1. Fragment-Based Drug Design (FBDD): The tert-butyl group acts as a "lipophilic anchor," filling hydrophobic pockets in target proteins (e.g., kinases, nuclear receptors). The phenol allows for hydrogen bonding, while the bromine allows for rapid library expansion.

2. PROTAC Linker Attachment: The phenolic hydroxyl is an ideal attachment point for PROTAC linkers via alkylation, leaving the bromine available for coupling to the E3 ligase ligand or the Warhead.

Decision Logic for Scaffold Selection:

ApplicationLogic Query Does the target pocket require hydrophobic filling? Yes Select 3-tert-butyl-5-bromophenol Query->Yes Yes Action1 Use -OH for Linker/Solubility Yes->Action1 Action2 Use -Br for Cross-Coupling (Suzuki/Buchwald) Yes->Action2

Figure 2: Strategic application of the scaffold in medicinal chemistry.

Part 5: Safety & Handling (MSDS Highlights)

  • GHS Classification:

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Handling: Use standard PPE (Nitrile gloves, safety glasses). Perform synthesis in a fume hood due to potential bromine/solvent vapors.

  • Storage: Store at Room Temperature (RT), protected from light. Phenols can oxidize over time; purge containers with Nitrogen after use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57837384, 3-Bromo-5-tert-butylphenol. Retrieved from [Link]

  • Hartwig, J. F. (2012).Borylation and Silylation of C–H Bonds: A Platform for Regioselective Transformations. Accounts of Chemical Research.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 3-Bromo-5-tert-butylphenol via Ipso-Bromodebutylation

Abstract This technical guide provides a comprehensive, field-proven protocol for the synthesis of 3-bromo-5-tert-butylphenol from the readily available starting material, 3,5-di-tert-butylphenol. The core of this transf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 3-bromo-5-tert-butylphenol from the readily available starting material, 3,5-di-tert-butylphenol. The core of this transformation is a selective ipso-bromodebutylation reaction, an elegant electrophilic aromatic substitution where a bulky tert-butyl group is displaced by a bromine atom. This method circumvents the challenges of direct bromination of 3-tert-butylphenol, which would typically yield a mixture of ortho- and para-isomers relative to the powerful hydroxyl directing group. This guide details the reaction mechanism, provides a step-by-step experimental protocol, outlines safety considerations, and offers insights into the causality behind the procedural choices, targeting researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

3-Bromo-5-tert-butylphenol is a valuable substituted phenol derivative, serving as a versatile building block in the synthesis of more complex molecules, including agrochemicals, pharmaceuticals, and specialty polymers. The strategic placement of the bromine atom and the tert-butyl group offers distinct points for further functionalization and steric control.

The synthesis from 3,5-di-tert-butylphenol presents a unique challenge. Standard electrophilic bromination of phenols is dictated by the strongly activating, ortho,para-directing hydroxyl group.[1] A direct bromination of 3,5-di-tert-butylphenol would predictably occur at the 2-, 4-, or 6-positions, leading to undesired products.[2] Therefore, a more nuanced strategy is required.

The protocol described herein leverages an ipso-substitution reaction. In this reaction, the incoming electrophile (Br⁺) attacks a ring carbon that is already substituted—in this case, by a tert-butyl group. This pathway is viable because the tert-butyl group can be eliminated as a stable tert-butyl carbocation, a thermodynamically favorable leaving group. This ipso-bromodebutylation provides a regioselective route to the desired 3-bromo-5-tert-butylphenol. Evidence for such transformations is documented, for instance, in the bromination of 1,3,5-tri-t-butylbenzene, where iron catalysis facilitates the displacement of a t-butyl group to yield 1-bromo-3,5-di-t-butylbenzene.[2]

Reaction Mechanism: Ipso-Bromodebutylation

The reaction proceeds via a classical electrophilic aromatic substitution pathway, with the notable exception of the leaving group.

  • Generation of the Electrophile: A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃), polarizes the diatomic bromine (Br₂) molecule. This creates a potent electrophilic bromine species (Br⁺) complexed with the Lewis acid.

  • Ipso Attack: The electron-rich phenol ring attacks the electrophilic bromine at one of the carbons bearing a tert-butyl group (the ipso-position). This attack is favored because the resulting intermediate, a Wheland intermediate or arenium ion, is stabilized by resonance.

  • Elimination of the Leaving Group: Instead of losing a proton to restore aromaticity, the intermediate expels a tert-butyl cation ((CH₃)₃C⁺). This step is the hallmark of the ipso-substitution. The stability of the tertiary carbocation is the primary driving force for this pathway over deprotonation.

  • Rearomatization: The expulsion of the tert-butyl cation restores the aromaticity of the ring, yielding the final product, 3-bromo-5-tert-butylphenol.

ReactionMechanism Figure 1: Mechanism of Ipso-Bromodebutylation cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Ipso Attack cluster_2 Step 3 & 4: Elimination & Rearomatization R1 Br-Br Electrophile δ+Br---Br---AlCl₃δ- (Polarized Complex) R1->Electrophile + AlCl₃ R2 AlCl₃ Phenol 3,5-di-tert-butylphenol Sigma_Complex Wheland Intermediate (Arenium Ion) Phenol->Sigma_Complex + Electrophile Product 3-Bromo-5-tert-butylphenol Sigma_Complex->Product - (CH₃)₃C⁺ Leaving_Group (CH₃)₃C⁺ + AlCl₃Br⁻ Sigma_Complex->Leaving_Group

Caption: Figure 1: Mechanism of Ipso-Bromodebutylation.

Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. All operations involving hazardous chemicals should be performed in a certified chemical fume hood.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )Amount (mmol)QuantityPurity/GradeCAS Number
3,5-Di-tert-butylphenol206.3210.02.06 g≥98%1138-52-9
Aluminum Chloride (anhydrous)133.3411.01.47 g≥99%7446-70-0
Bromine (Br₂)159.8110.50.54 mL (1.68 g)≥99.5%7726-95-6
Dichloromethane (DCM, anhydrous)84.93-~100 mLAnhydrous75-09-2
Hydrochloric Acid (HCl)36.46-~50 mL1 M (aq)7647-01-0
Saturated Sodium Bicarbonate (NaHCO₃)84.01-~50 mLSaturated (aq)144-55-8
Saturated Sodium Thiosulfate (Na₂S₂O₃)158.11-~30 mLSaturated (aq)7772-98-7
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As neededAnhydrous7487-88-9
Silica Gel--As needed60 Å, 230-400 mesh7631-86-9

Equipment:

  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Pressure-equalizing dropping funnel

  • Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow A Setup & Inert Atmosphere (Flask with AlCl₃ in DCM) B Cooling (0 °C Ice Bath) A->B C Substrate Addition (Add 3,5-di-tert-butylphenol solution) B->C D Bromine Addition (Add Br₂ solution dropwise over 30 min) C->D E Reaction (Stir at 0 °C for 1h, then RT for 2h) D->E F Quenching (Slowly pour onto ice, add 1M HCl) E->F G Workup I: Extraction (Separate layers, extract aqueous with DCM) F->G H Workup II: Washing (Combine organics, wash with NaHCO₃, Na₂S₂O₃, Brine) G->H I Drying & Concentration (Dry with MgSO₄, filter, evaporate solvent) H->I J Purification (Silica Gel Column Chromatography) I->J K Final Product (3-Bromo-5-tert-butylphenol) J->K

Caption: Figure 2: Experimental Workflow.

  • Reaction Setup: To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add anhydrous aluminum chloride (1.47 g, 11.0 mmol). Add 40 mL of anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions are critical as aluminum chloride reacts violently with water.[3] The inert atmosphere prevents moisture from the air from entering the reaction.

  • Cooling: Immerse the flask in an ice-water bath and stir the suspension until the temperature reaches 0 °C.

  • Substrate Addition: Dissolve 3,5-di-tert-butylphenol (2.06 g, 10.0 mmol) in 20 mL of anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15 minutes.

  • Bromine Addition: In a separate, dry vial, dissolve bromine (0.54 mL, 10.5 mmol) in 10 mL of anhydrous DCM. Add this bromine solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. A deep red-brown color will develop, and hydrogen bromide (HBr) gas may evolve.

    • Causality: Slow, dropwise addition at low temperature is essential to control the exothermic reaction and to minimize the formation of poly-brominated byproducts.[4]

  • Reaction Monitoring: After the addition is complete, stir the reaction at 0 °C for an additional hour. Then, remove the ice bath and allow the mixture to warm to room temperature, stirring for another 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing ~50 g of crushed ice. Stir until the ice has melted. Slowly add 1 M HCl (~20 mL) to dissolve any remaining aluminum salts.

    • Causality: Quenching on ice dissipates the heat generated from the decomposition of the AlCl₃ complex. The acid helps to break down the complex and protonate the phenoxide.

  • Extraction and Workup: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of DCM.[5]

  • Combine the organic layers and wash sequentially with:

    • 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • 30 mL of saturated sodium thiosulfate solution (to quench any unreacted bromine).

    • 50 mL of brine (to remove excess water).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[6]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 2% and increasing to 10%) to afford 3-bromo-5-tert-butylphenol as a solid or oil.

Safety Precautions

  • General: All manipulations must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a dry environment (glovebox or under inert gas). Avoid inhalation of dust.[3]

  • Bromine: Highly toxic, corrosive, and causes severe burns upon contact. It is a strong oxidizing agent. Handle with extreme care, using a syringe or cannula for transfers. Ensure a quenching agent (sodium thiosulfate solution) is readily available.

  • Dichloromethane (DCM): A volatile and suspected carcinogen. Avoid inhalation of vapors and skin contact.

References

  • Elder, J. W., & Mariella, R. P. (1963). The synthesis and substitution reactions of 3,5-di-tert-butylphenol. Canadian Journal of Chemistry, 41(7), 1653-1656. Available at: [Link]

  • Fagnoni, M., & Bonesi, S. M. (2010). The Aromatic Carbon–Carbon ipso-Substitution Reaction. Chemistry – A European Journal, 16(45), 13572-13589. Available at: [Link]

  • Khan Academy. (n.d.). Bromination of Phenols. Retrieved February 3, 2026, from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved February 3, 2026, from [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Bromine. Retrieved February 3, 2026, from [Link]

  • Organic Syntheses. (n.d.). Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide). Retrieved February 3, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the strategic considerations and experimental protocols for the successful Buchwald-Hartwig amination of 3-bromo-5...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the strategic considerations and experimental protocols for the successful Buchwald-Hartwig amination of 3-bromo-5-tert-butylphenol. This challenging substrate, characterized by both a sterically demanding tert-butyl group and an acidic phenolic proton, requires a nuanced approach to catalyst and ligand selection, as well as careful optimization of reaction conditions to achieve high yields and purity. This document provides a detailed examination of the reaction mechanism, discusses the critical role of sterically hindered phosphine ligands, and presents two detailed protocols: one proceeding without protection of the phenolic hydroxyl group and an alternative strategy employing a protective group to mitigate potential side reactions. Troubleshooting advice and a summary of key reaction parameters are also included to facilitate the practical application of this powerful C-N bond-forming methodology in research and development settings.

Introduction: Navigating the Challenges of a Multifunctional Substrate

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides.[1][2] This reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3]

The specific case of 3-bromo-5-tert-butylphenol presents a unique set of challenges that demand a carefully considered experimental design. The substrate contains two key features that can influence the course of the reaction:

  • Steric Hindrance: The bulky tert-butyl group can impede the approach of the catalyst and the amine to the reaction center, potentially slowing down the reaction rate and requiring more robust catalytic systems.[4]

  • Acidic Phenolic Proton: The presence of the hydroxyl group introduces the possibility of side reactions. The acidic proton can react with the strong bases typically employed in Buchwald-Hartwig aminations, potentially deactivating the catalyst or leading to undesired byproducts.

This guide will provide a detailed roadmap for navigating these challenges, offering insights into the selection of appropriate catalysts, ligands, and bases to achieve a successful and efficient amination of 3-bromo-5-tert-butylphenol.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amide_complex Ar-Pd(II)(NR'R'')L_n amine_coordination->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' reductive_elimination->product aryl_halide Ar-Br aryl_halide->oxidative_addition amine HNR'R'' amine->amine_coordination base Base base->amine_coordination

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 3-bromo-5-tert-butylphenol to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Key Experimental Parameters: A Strategic Selection

The success of the Buchwald-Hartwig amination of 3-bromo-5-tert-butylphenol hinges on the judicious selection of the following components:

Palladium Precatalyst

A variety of palladium sources can be used, with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) being common choices. Pd(II) precursors require an initial reduction to the active Pd(0) species, which can often be achieved in situ by the phosphine ligand or the amine.

Ligands: The Key to Success with Hindered Substrates

For sterically demanding substrates like 3-bromo-5-tert-butylphenol, the choice of phosphine ligand is paramount. Bulky, electron-rich ligands are essential to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle. Several classes of ligands have proven effective for challenging couplings:

  • Biaryl Phosphines: Ligands such as XPhos, SPhos, and BrettPhos are highly effective for the amination of hindered aryl bromides.[3][7] Their steric bulk facilitates the reductive elimination step, which can be rate-limiting for hindered substrates.

  • Ferrocenyl Phosphines: Ligands like Josiphos can also be effective in these transformations.

  • Wide Bite-Angle Ligands: Xantphos is another commonly used ligand known for its broad applicability.[8]

Base Selection: Balancing Reactivity and Substrate Compatibility

The choice of base is critical, especially given the acidic nature of the phenolic hydroxyl group. A strong, non-nucleophilic base is required to deprotonate the amine without promoting undesired side reactions.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are often the most effective for challenging aminations.[9]

  • Weaker Bases: In cases where the substrate is sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher reaction temperatures or longer reaction times.[10][11]

Solvent

Anhydrous, aprotic solvents are typically used to prevent quenching of the strong base and interference with the catalytic cycle. Toluene, dioxane, and THF are common choices.

Experimental Protocols

Two primary approaches can be considered for the Buchwald-Hartwig amination of 3-bromo-5-tert-butylphenol: a direct amination without protection of the phenol and a strategy involving protection of the hydroxyl group.

Protocol 1: Direct Amination of 3-Bromo-5-tert-butylphenol (Unprotected Phenol)

This protocol is more atom-economical but may require careful optimization to minimize side reactions involving the phenolic hydroxyl group.

Reagents and Equipment:

  • 3-Bromo-5-tert-butylphenol

  • Amine (e.g., primary or secondary amine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Sterically hindered phosphine ligand (e.g., XPhos or BrettPhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Inert atmosphere (argon or nitrogen)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reagents: Add the base (1.4-2.0 equivalents), 3-bromo-5-tert-butylphenol (1.0 equivalent), and the amine (1.1-1.2 equivalents).

  • Solvent Addition: Add the anhydrous solvent (sufficient to dissolve the reagents, typically 0.1-0.5 M concentration of the aryl bromide).

  • Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Figure 2: Workflow for the direct amination protocol.

Protocol 2: Amination with a Protected Phenol

Protecting the phenolic hydroxyl group can prevent potential side reactions and may lead to cleaner reaction profiles and higher yields, albeit at the cost of an additional synthetic step. A common protecting group for phenols is the tert-butyldimethylsilyl (TBDMS) group.

Part A: Protection of 3-Bromo-5-tert-butylphenol

Reagents and Equipment:

  • 3-Bromo-5-tert-butylphenol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Dissolve 3-bromo-5-tert-butylphenol (1.0 equivalent) and imidazole (1.5 equivalents) in anhydrous DCM or DMF.

  • Add TBDMSCl (1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the TBDMS-protected product by column chromatography.

Part B: Buchwald-Hartwig Amination of the Protected Substrate

Follow the same procedure as in Protocol 1, using the TBDMS-protected 3-bromo-5-tert-butylphenol as the starting material.

Part C: Deprotection of the TBDMS Group

Reagents and Equipment:

  • TBDMS-protected amination product

  • Tetrabutylammonium fluoride (TBAF) solution in THF

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Dissolve the TBDMS-protected amination product in THF.

  • Add a 1 M solution of TBAF in THF (1.1 equivalents) at room temperature.

  • Stir the reaction mixture until the deprotection is complete (monitor by TLC).

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography.

Data Presentation: Summary of Reaction Parameters

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of sterically hindered aryl bromides. These parameters can serve as a starting point for the optimization of the reaction with 3-bromo-5-tert-butylphenol.

ParameterRecommended ConditionsRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Readily available and effective precatalysts.
Ligand XPhos, SPhos, or BrettPhos (2-4 mol%)Bulky, electron-rich ligands that promote the amination of hindered substrates.
Base NaOtBu or LHMDS (1.4-2.0 equiv.)Strong, non-nucleophilic bases that effectively deprotonate the amine.
Solvent Toluene or Dioxane (anhydrous)Aprotic solvents that do not interfere with the reaction.
Temperature 80-110 °CSufficient thermal energy to overcome the activation barrier for hindered substrates.
Reaction Time 2-24 hoursDependent on the specific substrates and conditions; monitor by TLC or GC-MS.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a fresh batch of catalyst and ligand- Switch to a stronger base (e.g., LHMDS)- Increase the reaction temperature
Formation of side products - Reaction with the phenolic OH group- Hydrodehalogenation- Consider protecting the phenol group (Protocol 2)- Use a weaker base (e.g., Cs₂CO₃) and higher temperature- Ensure an inert atmosphere to minimize water
Difficulty in purification - Similar polarity of product and starting materials- Optimize the mobile phase for column chromatography- Consider derivatization to facilitate separation

Conclusion

The Buchwald-Hartwig amination of 3-bromo-5-tert-butylphenol is a challenging yet achievable transformation. Success relies on a systematic approach to the selection of a suitable catalyst system, particularly a bulky, electron-rich phosphine ligand, and the careful control of reaction parameters. By understanding the underlying mechanism and considering the potential for side reactions, researchers can effectively employ this powerful C-N bond-forming reaction to synthesize valuable substituted anilines for a wide range of applications in drug discovery and materials science.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig aminations on bromoflavones | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (2021). Retrieved from [Link]

  • Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - SciSpace. (2015). Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • The Buchwald-Hartwig Amination Reaction - YouTube. (2012). Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Buchwald Hartwig Diversification of Unprotected Halotryptophans, Halotryptophan Containing Tripeptides and the Natural Product Barettin in Aqueous Conditions - PubMed. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of Primary Amines - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Catalytic cycle proposed for the Pd‐catalyzed amination of aryl... - ResearchGate. (n.d.). Retrieved from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). Retrieved from [Link]

  • A Review on Palladium Catalyzed Coupling Reactions. (n.d.). Retrieved from [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. (n.d.). Retrieved from [Link]

  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved from [Link]

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC - NIH. (n.d.). Retrieved from [Link]

  • Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines - RSC Publishing. (2015). Retrieved from [Link]

Sources

Method

Application Note: Strategic Synthesis of Aryl Boronic Acids from 3-Bromo-5-tert-butylphenol

Executive Summary The synthesis of aryl boronic acids from 3-Bromo-5-tert-butylphenol presents a classic chemoselectivity challenge: the presence of an acidic phenolic proton ( ) alongside a reactive aryl bromide.[1] Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of aryl boronic acids from 3-Bromo-5-tert-butylphenol presents a classic chemoselectivity challenge: the presence of an acidic phenolic proton (


) alongside a reactive aryl bromide.[1] While direct borylation is theoretically possible, it often leads to variable yields, catalyst poisoning, or difficult purification.[1]

This guide details two validated, high-fidelity protocols for generating (3-(tert-butyl)-5-hydroxyphenyl)boronic acid equivalents:

  • Route A (The "Robust" Method): Palladium-catalyzed Miyaura borylation of the protected phenol. This yields the stable pinacol ester, preferred for subsequent Suzuki-Miyaura couplings.[1]

  • Route B (The "Direct" Method): Cryogenic Lithium-Halogen exchange. This yields the free boronic acid rapidly but requires strict anhydrous conditions.

Strategic Analysis & Chemoselectivity

Before initiating synthesis, the researcher must select the route based on the downstream application.[1]

FeatureRoute A: Pd-Catalyzed (Miyaura)Route B: Li-Halogen Exchange
Primary Intermediate Pinacol Boronate Ester (Stable)Free Boronic Acid (Reactive)
Phenol Strategy Requires Protection (MOM/TBS) to prevent catalyst deactivation.[1]Requires Protection (TBS) or 2.2 eq. Base (Messy).[2]
Scalability High (Kg scale feasible).Moderate (Cooling costs at scale).
Key Risk Protodeboronation during workup.Incomplete exchange due to steric bulk.
Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate protocol.

G Start Starting Material: 3-Bromo-5-tert-butylphenol Decision Downstream Application? Start->Decision RouteA Route A: Pd-Catalyzed Borylation (Target: Pinacol Ester) Decision->RouteA Suzuki Coupling / Storage RouteB Route B: Li-Halogen Exchange (Target: Free Boronic Acid) Decision->RouteB Immediate Use / Diversity Protect Step 1: Protection (MOM/TBS) RouteA->Protect RouteB->Protect Miyaura Miyaura Coupling (Pd(dppf)Cl2, B2pin2) Protect->Miyaura Route A Flow LiEx Lithiation (-78°C) (n-BuLi, B(OiPr)3) Protect->LiEx Route B Flow

Figure 1: Strategic decision matrix for selecting the synthesis pathway.

Protocol A: Palladium-Catalyzed Miyaura Borylation

Best for: Creating stable building blocks for drug discovery libraries.

Phase 1: Phenol Protection (MOM Ether)

The Methoxymethyl (MOM) group is selected for its stability under basic Suzuki coupling conditions.

  • Reagents: Chloromethyl methyl ether (MOMCl), N,N-Diisopropylethylamine (DIPEA), DCM.[1]

  • Safety Note: MOMCl is a carcinogen. Handle in a fume hood.

  • Dissolve 3-Bromo-5-tert-butylphenol (1.0 eq) in anhydrous DCM (0.5 M).

  • Cool to 0°C. Add DIPEA (1.5 eq) dropwise.

  • Add MOMCl (1.2 eq) slowly to maintain temperature < 5°C.

  • Warm to RT and stir for 4 hours.

  • QC Check: TLC (Hexane/EtOAc 9:1). Product (

    
    ) should be distinct from starting material (
    
    
    
    ).
  • Standard aqueous workup and concentration.

Phase 2: Borylation
  • Substrate: 1-Bromo-3-(tert-butyl)-5-(methoxymethoxy)benzene.[1]

  • Reagents:

    
     (1.1 eq), 
    
    
    
    (3 mol%), KOAc (3.0 eq), 1,4-Dioxane.[1]

Step-by-Step:

  • Inertion: Charge a reaction flask with the protected aryl bromide, bis(pinacolato)diboron (

    
    ), and Potassium Acetate (KOAc). Cycle vacuum/Nitrogen 3 times.
    
  • Solvation: Add anhydrous 1,4-Dioxane (degassed, 0.3 M concentration).

  • Catalyst Addition: Add

    
     (
    
    
    
    ).
  • Reaction: Heat to 90°C for 4–12 hours.

    • Expert Insight: The tert-butyl group adds steric bulk but is in the meta position.[1] While it doesn't block the Pd center, it increases the electron density of the ring, potentially slowing reductive elimination.[1] Monitor conversion closely.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate.

  • Purification: Flash chromatography (0-10% EtOAc in Hexanes). The pinacol ester is prone to hydrolysis on silica; use a short column or deactivated silica (1%

    
    ).
    

Protocol B: Cryogenic Lithium-Halogen Exchange

Best for: Rapid generation of free boronic acids for immediate use.

Phase 1: Phenol Protection (TBS Ether)

TBS is preferred here as it is easily installed and removed, and withstands cryogenic lithiation.[1]

  • React phenol with TBSCl (1.1 eq) and Imidazole (1.2 eq) in DMF at RT.

  • Quantitative yield is typical.

Phase 2: Lithiation and Trapping[1]
  • Substrate: (3-Bromo-5-tert-butylphenoxy)(tert-butyl)dimethylsilane.[1]

  • Reagents: n-Butyllithium (n-BuLi, 1.6M in hexanes), Triisopropyl borate (

    
    ), THF.[1]
    

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask. Maintain positive Nitrogen pressure.

  • Solvation: Dissolve substrate in anhydrous THF (0.2 M). Cool to -78°C (Dry ice/Acetone bath).

  • Exchange: Add n-BuLi (1.1 eq) dropwise over 20 minutes.

    • Critical Control: Temperature must not rise above -70°C to prevent benzyne formation or scrambling.

    • Stir for 30 minutes at -78°C. The solution typically turns yellow/orange.

  • Trapping: Add Triisopropyl borate (

    
    , 1.5 eq) rapidly in one portion.
    
    • Mechanism:[1][3][4] The lithium species attacks the Boron electrophile.

  • Warming: Allow the mixture to warm to Room Temperature naturally over 2 hours.

  • Hydrolysis: Quench with 1M HCl (aqueous) and stir for 30 minutes. This cleaves the boronate ester to the free boronic acid.

    • Note: Depending on conditions, the TBS group may also cleave here.[1] If TBS retention is desired, use a saturated

      
       quench instead of HCl.[1]
      

Experimental Workflow Diagram

Workflow cluster_0 Protocol A: Miyaura (Pd) cluster_1 Protocol B: Lithiation MOM MOM-Protected Bromide Mix Mix: B2pin2 + KOAc + Pd(dppf)Cl2 MOM->Mix Heat Heat 90°C (Dioxane) Mix->Heat ProdA Pinacol Ester (>85% Yield) Heat->ProdA TBS TBS-Protected Bromide Cool Cool to -78°C Add n-BuLi TBS->Cool Trap Trap w/ B(OiPr)3 Cool->Trap ProdB Free Boronic Acid (Variable Yield) Trap->ProdB

Figure 2: Parallel experimental workflows for Palladium vs. Lithium routes.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Conversion (Route A) Catalyst poisoning by trace free phenol.[1]Ensure >99% protection of starting material. Increase catalyst to 5 mol%.
Protodeboronation C-B bond cleavage due to electron-rich ring.Avoid strong bases (NaOH) during workup. Use mild buffers.
Incomplete Exchange (Route B) Temperature too high or wet THF.Re-distill THF over Na/Benzophenone. Ensure internal temp < -70°C.
"Sticky" Product Boronic acid dehydration (trimerization).Boronic acids exist in equilibrium with boroxines. This is normal. Store as Pinacol ester if possible.

References

  • Miyaura Borylation (General Protocol): Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1] Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508–7510.[1] Link[1]

  • MOM Protection Stability: Greene, T. W., & Wuts, P. G. M. (1999).[1][5] Protective Groups in Organic Synthesis. Wiley-Interscience. Link

  • Lithium-Halogen Exchange Mechanism: Bailey, W. F., & Patricia, J. J. (1988).[1][4][6] The mechanism of the lithium-halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.[1] Link[1]

  • Properties of 3-Bromo-5-tert-butylphenol: PubChem Compound Summary for CID 57837384. Link

Sources

Application

Grignard Reagent Formation from 3-Bromo-5-tert-butylphenol: A Protocol for Navigating Acidic Proton Challenges

An Application Note for Advanced Synthesis Senior Application Scientist: Dr. Alistair Sterling Abstract The formation of Grignard reagents from aryl halides is a cornerstone of carbon-carbon bond formation in synthetic o...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Advanced Synthesis

Senior Application Scientist: Dr. Alistair Sterling

Abstract

The formation of Grignard reagents from aryl halides is a cornerstone of carbon-carbon bond formation in synthetic organic chemistry. However, this powerful reaction is fundamentally incompatible with molecules bearing acidic protons, such as phenols. The highly basic nature of the Grignard reagent leads to a rapid acid-base quenching reaction with the hydroxyl group, preventing the desired organometallic formation. This application note provides a comprehensive, field-proven guide for the successful synthesis of the Grignard reagent from 3-bromo-5-tert-butylphenol. We detail a robust, two-stage protocol that involves the strategic protection of the phenolic hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, followed by the magnesium-mediated formation of the Grignard reagent. This guide includes detailed experimental procedures, causality-driven explanations for critical steps, methods for quantification, and essential safety protocols tailored for researchers in drug development and synthetic chemistry.

The Fundamental Challenge: Incompatibility with Acidic Protons

Grignard reagents (R-MgX) are potent nucleophiles and exceptionally strong bases.[1][2] Their utility lies in the nucleophilic character of the carbon atom bonded to magnesium.[3][4] However, this same reactivity makes them intolerant of even weakly acidic protons, such as those found in alcohols, water, and phenols.[1][3][5]

When an attempt is made to form a Grignard reagent from an unprotected phenol like 3-bromo-5-tert-butylphenol, the first equivalent of any formed Grignard reagent will immediately deprotonate the phenolic hydroxyl group of another starting material molecule. This acid-base reaction is significantly faster than the formation of the organometallic species. The result is the consumption of the Grignard reagent to form a magnesium phenoxide salt and the corresponding alkane (in this case, benzene), effectively halting the desired reaction pathway.[6]

Causality: The pKa of a phenol is typically around 10, while the pKa of the conjugate acid of a Grignard reagent (an alkane/arene) is >45. This vast difference in acidity dictates that the acid-base reaction is thermodynamically and kinetically favored over the formation of the C-Mg bond.

The Strategic Solution: Hydroxyl Group Protection

To circumvent this inherent incompatibility, a protecting group strategy is required.[7][8] A protecting group temporarily masks the reactive functional group (the phenol) with an inert moiety that is stable to the reaction conditions (Grignard formation). After the Grignard reagent has been formed and used in a subsequent reaction, the protecting group is removed to regenerate the free hydroxyl group.

For this application, the tert-butyldimethylsilyl (TBDMS) group is an ideal choice. Silyl ethers are widely used to protect alcohols and phenols due to several key advantages:[9][10]

  • Ease of Installation: They are readily formed by reacting the phenol with tert-butyldimethylsilyl chloride (TBDMS-Cl).

  • Robust Stability: TBDMS ethers are stable to strongly basic and nucleophilic reagents, including Grignard reagents.[10]

  • Facile Removal: They can be selectively cleaved under mild conditions, often using a fluoride ion source like tetrabutylammonium fluoride (TBAF) or potassium bifluoride (KHF2), which leaves other functional groups intact.[11][12]

The overall workflow is therefore a multi-step process, as illustrated below.

G cluster_0 PART 1: Protection cluster_1 PART 2: Grignard Formation cluster_2 PART 3: Validation & Use Start 3-Bromo-5-tert-butylphenol Protect React with TBDMS-Cl, Imidazole, DMF Start->Protect Protected TBDMS-Protected Phenol (Isolated Intermediate) Protect->Protected Mg Mg turnings, I₂ (cat.) Anhydrous THF Protected->Mg Grignard Formation of (3-(tert-Butyldimethylsilyloxy)-5-tert- butylphenyl)magnesium bromide Mg->Grignard Titrate Quantification via Titration Grignard->Titrate Use Use in Subsequent Reaction (e.g., with an electrophile) Titrate->Use

Caption: Experimental workflow for Grignard reagent synthesis.

Detailed Experimental Protocols

Safety First: Grignard reactions are highly exothermic and sensitive to air and moisture.[13][14] Ethereal solvents are extremely flammable. Organometallic reagents can be pyrophoric.[15] All operations must be conducted in a certified chemical fume hood.[16] Personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and appropriate gloves, is mandatory.[15][16] An inert atmosphere (Nitrogen or Argon) and anhydrous conditions are critical for success.[17][18]

Protocol 1: Protection of 3-Bromo-5-tert-butylphenol as a TBDMS Ether

This protocol converts the starting phenol into its corresponding silyl ether, which is stable under Grignard formation conditions.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Mass/VolumeStoichiometry
3-Bromo-5-tert-butylphenol229.1210.02.29 g1.0 eq
tert-Butyldimethylsilyl chloride (TBDMS-Cl)150.7212.01.81 g1.2 eq
Imidazole68.0822.01.50 g2.2 eq
N,N-Dimethylformamide (DMF), Anhydrous--20 mL-
Diethyl ether--100 mL-
Saturated aq. NH₄Cl--50 mL-
Brine--50 mL-
Anhydrous MgSO₄--As needed-

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-tert-butylphenol (2.29 g, 10.0 mmol) and imidazole (1.50 g, 22.0 mmol).

  • Dissolution: Add anhydrous DMF (20 mL) and stir the mixture under a nitrogen atmosphere until all solids have dissolved.

  • Silylation: In a separate vial, dissolve TBDMS-Cl (1.81 g, 12.0 mmol) in anhydrous DMF (5 mL) and add it dropwise to the stirred reaction mixture at room temperature over 10 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is fully consumed.

  • Workup: Pour the reaction mixture into a separatory funnel containing diethyl ether (50 mL) and saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with an additional portion of diethyl ether (50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, ((3-bromo-5-tert-butylphenyl)oxy)(tert-butyl)dimethylsilane, is often of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel. The expected yield is typically >95%.

Protocol 2: Formation of the Grignard Reagent

This protocol uses the protected aryl bromide to form the desired Grignard reagent. Strict anhydrous and inert conditions are paramount.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Mass/VolumeStoichiometry
TBDMS-protected 3-bromo-5-tert-butylphenol343.389.53.26 g1.0 eq
Magnesium (Mg) turnings24.3111.4277 mg1.2 eq
Iodine (I₂)253.81-1-2 small crystalsInitiator
Tetrahydrofuran (THF), Anhydrous, inhibitor-free--30 mL-

Procedure:

  • Glassware Preparation: Thoroughly flame-dry all glassware (a three-neck flask, reflux condenser, and addition funnel) under vacuum or a strong stream of inert gas and allow to cool under a nitrogen or argon atmosphere.

  • Magnesium Activation: Place the magnesium turnings (277 mg, 11.4 mmol) and a stir bar into the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. This helps to activate the magnesium surface by etching away the passivating oxide layer.[3] Allow the flask to cool to room temperature.

  • Initial Solvent Addition: Add 5 mL of anhydrous THF to the flask to cover the magnesium.

  • Initiation: Prepare a solution of the TBDMS-protected aryl bromide (3.26 g, 9.5 mmol) in 25 mL of anhydrous THF in the addition funnel. Add approximately 1-2 mL of this solution to the stirred magnesium suspension.

  • Confirmation of Initiation: The reaction has initiated when a gentle reflux is observed, the color of the iodine fades, and/or small bubbles form on the magnesium surface. Initiation can be sluggish and may require gentle warming with a heat gun. If it fails to start, adding a drop of 1,2-dibromoethane is another effective initiation method.[3]

  • Controlled Addition: Once initiation is confirmed, add the remainder of the aryl bromide solution dropwise from the addition funnel at a rate that maintains a gentle, controlled reflux. Use an ice-water bath to moderate the reaction if it becomes too vigorous.[19]

  • Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours or until most of the magnesium has been consumed. The resulting dark grey or brownish solution is the Grignard reagent, which should be used promptly.

Protocol 3: Quantification by Titration

It is crucial to determine the exact concentration of the prepared Grignard reagent before use, as yields are never perfectly quantitative.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Details
(±)-Menthol, anhydrous156.27Accurately weighed, ~100 mg (dried in oven)
1,10-Phenanthroline180.212-3 mg
Anhydrous THF-~10 mL
Grignard solution-Prepared in Protocol 2

Procedure:

  • Setup: In a flame-dried vial with a stir bar, accurately weigh ~100 mg of anhydrous menthol. Add 1,10-phenanthroline (2-3 mg). Cap the vial with a rubber septum and purge with nitrogen.

  • Dissolution: Add ~5 mL of anhydrous THF via syringe and stir to dissolve.

  • Titration: Using a 1.0 mL gas-tight syringe, slowly add the prepared Grignard solution dropwise to the menthol solution. The initial solution will be colorless.

  • Endpoint: The endpoint is reached upon the first appearance of a persistent faint pink or reddish-brown color, which indicates that all the menthol has been consumed and the Grignard reagent is now reacting with the indicator.[20][21]

  • Calculation: Record the volume (V) of Grignard solution added. The molarity (M) is calculated as follows: Molarity (M) = (mass of menthol / M.W. of menthol) / V (in L) of Grignard solution

Summary of Critical Process Parameters

ParameterSpecificationRationale
Solvents Anhydrous grade (<50 ppm H₂O), e.g., THF, Diethyl Ether.Water will protonate and destroy the Grignard reagent.[18][22] Ethereal solvents stabilize the reagent.
Atmosphere Inert (Nitrogen or Argon).Prevents reaction with atmospheric oxygen and moisture.[17]
Temperature Initiation at RT or with gentle warming; Addition under reflux (~35-66 °C in ether/THF).The reaction is exothermic; controlled addition maintains a safe rate and prevents side reactions.[13][23]
Mg Activation Use of I₂, 1,2-dibromoethane, or mechanical grinding.Removes the passivating MgO layer on the metal surface, which is crucial for initiating the reaction.[3]
Reagent Purity Starting materials must be dry and free of acidic impurities.Any acidic contaminants will consume the Grignard reagent, leading to lower yields.[6]

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Reaction fails to initiate 1. Wet glassware or solvent.2. Inactive magnesium surface (oxide layer).3. Impure aryl halide.1. Repeat with rigorously dried equipment and freshly distilled/new anhydrous solvent.2. Add another crystal of I₂ and warm gently. Crush Mg turnings in situ with a dry glass rod. Add 1-2 drops of 1,2-dibromoethane.
Reaction starts, then stops Insufficient mixing or localized depletion of aryl halide around the Mg surface.Increase the stirring rate. Briefly warm the mixture to re-initiate.
Low yield of Grignard reagent 1. Incomplete reaction.2. Titration error.3. Side reactions (e.g., Wurtz coupling).1. Extend the reaction time after addition.2. Ensure titration reagents are anhydrous and the endpoint is not overshot.3. Ensure slow, controlled addition of the halide to avoid high local concentrations.
Formation of white precipitate Reaction with water or oxygen; formation of Mg(OH)₂ or magnesium alkoxides.Indicates a breach in the inert atmosphere or use of wet solvent. The reagent quality is compromised.

References

  • Google Patents. (n.d.). CN101891599B - 3,4,5-trifluoro-phynyl tertiary butyl ether.
  • Jee, S. (n.d.). Chemistry Grignard Reaction Mechanism. Sathee. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, April 20). Grignard reagent and acidic hydrogen. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007140965A1 - Accelerated synthesis of substituted hydroxymethyl phenols.
  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • University of California, Davis. (n.d.). Formation of Grignard Reagents from Organic Halides. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]

  • Sciencemadness.org. (2011, February 22). Protecting phenols in a grignard reaction. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]

  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

  • Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 25). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, March 23). Preparation of tertiary Grignard reagents. Retrieved from [Link]

  • ACS Publications. (n.d.). The Grignard Reagents | Organometallics. Retrieved from [Link]

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. Retrieved from [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]

  • Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. Schnyderchemsafety. Retrieved from [Link]

  • ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ?. Retrieved from [Link]

  • Schnegelsberg, C., et al. (2018). Direct Synthesis of Heavy Grignard Reagents: Challenges, Limitations, and Derivatization. Chemistry – A European Journal, 24(53), 14229-14240. Retrieved from [Link]

  • Lakshman, M. K., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 58(10), 942-945. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Safety aspects of the process control of Grignard reactions. Retrieved from [Link]

  • Reddit. (2015, April 8). How do you verify how much Grignard reagent you made?. r/chemistry. Retrieved from [Link]

  • University of California, Santa Barbara. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]

  • EPFL. (n.d.). Titrating Soluble RM, R2NM and ROM Reagents. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. Retrieved from [Link]

Sources

Method

Application Note: 3-Bromo-5-tert-butylphenol as a Privileged Intermediate for CDK Inhibitor Synthesis

Part 1: Introduction & Scientific Rationale The Challenge: Selectivity in the ATP Binding Pocket Cyclin-dependent kinases (CDKs) are validated targets in oncology, yet achieving selectivity between isoforms (e.g., CDK4/6...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Scientific Rationale

The Challenge: Selectivity in the ATP Binding Pocket

Cyclin-dependent kinases (CDKs) are validated targets in oncology, yet achieving selectivity between isoforms (e.g., CDK4/6 vs. CDK2) remains a formidable challenge. The ATP-binding pocket is highly conserved; however, subtle differences in the hydrophobic regions adjacent to the gatekeeper residue and the solvent-accessible front offer opportunities for selective inhibition.

The Solution: 3-Bromo-5-tert-butylphenol

3-Bromo-5-tert-butylphenol serves as a high-value "privileged fragment" for lead optimization. It offers a unique trifecta of structural features for medicinal chemists:

  • Hydrophobic Bulk (tert-Butyl): This group is an ideal bioisostere to occupy deep hydrophobic pockets (e.g., the "back pocket" of the kinase), displacing water and increasing residence time.

  • Orthogonal Reactivity (Br & OH): The molecule possesses two distinct handles—a phenol for ether linkages or hydrogen bonding, and an aryl bromide for cross-coupling—allowing for modular library synthesis.

  • Electronic Modulation: The electron-donating tert-butyl group meta to the phenol modulates the acidity of the hydroxyl group (pKa adjustment), influencing hydrogen bond strength with hinge region residues.

Part 2: Synthetic Workflow & Protocols

Retrosynthetic Analysis & Strategy

The most efficient route to utilizing this intermediate involves a "Core-First" or "Fragment-First" approach. We recommend the Fragment-First strategy, where the phenol is first coupled to a heteroaromatic core (e.g., pyrimidine or purine) via SNAr, leaving the bromine available for late-stage diversification via Suzuki-Miyaura coupling.

Protocol A: Preparation of the Intermediate

Note: While commercially available, in-house synthesis ensures purity for scale-up. Reference: Adapted from Patent US8299267B2 [1].

Reaction Overview: 1,3-Dibromo-5-tert-butylbenzene


 [Lithio-intermediate] 

3-Bromo-5-tert-butylphenol

Step-by-Step Methodology:

  • Lithiation: Charge a dry 3-neck flask with 1,3-dibromo-5-tert-butylbenzene (1.0 eq) and anhydrous THF (0.5 M concentration). Cool to -78°C under N2.

  • Addition: Dropwise add n-Butyllithium (1.05 eq, 1.6 M in hexanes) over 1 hour. Maintain internal temp < -70°C. Critical: Fast addition leads to double lithiation.

  • Boronation: After 1 hour at -78°C, add trimethyl borate (1.2 eq). Warm to 0°C over 2 hours.

  • Oxidation: Add glacial acetic acid (2.0 eq) followed by dropwise addition of 30% H2O2 (1.5 eq). Stir at RT for 12 hours.

  • Workup: Quench with saturated Na2S2O3. Extract with EtOAc.[1] Wash with brine.

  • Purification: Silica gel chromatography (0-10% EtOAc/Hexanes).

    • Yield Target: >75%[2]

    • QC Check:1H NMR (CDCl3): Look for distinct doublets at δ 6.9-7.2 ppm range corresponding to the 1,3,5-substitution pattern.

Protocol B: Coupling to CDK Core (SNAr)

This step installs the hydrophobic fragment onto a generic CDK scaffold (e.g., 2,4-dichloropyrimidine).

Reagents:

  • 3-Bromo-5-tert-butylphenol (1.0 eq)

  • 2,4-Dichloropyrimidine (1.1 eq)

  • Potassium Carbonate (K2CO3, 2.5 eq)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve 2,4-dichloropyrimidine in DMF (0.2 M).

  • Add K2CO3 and stir at RT for 15 min.

  • Add 3-Bromo-5-tert-butylphenol slowly.

  • Heat: 60°C for 4-6 hours. Note: The steric bulk of the t-butyl group may slow kinetics compared to simple phenols; monitor by LC-MS.

  • Isolation: Pour into ice water. Filter the precipitate.[1] The product is the 2-chloro-4-(3-bromo-5-tert-butylphenoxy)pyrimidine .

Part 3: Data Visualization & Logic

Quantitative Data Summary
ParameterValue / ConditionRationale
Molecular Weight 229.11 g/mol Fragment-like (Rule of 3 compliant)
CLogP ~4.46High lipophilicity targets hydrophobic pockets
pKa (Phenol) ~10.2Slightly higher than phenol; affects H-bond donor ability
Reaction Temp (SNAr) 60°COptimized to prevent bis-substitution on pyrimidine
Coupling Partner Boronic AcidsBr-handle allows Suzuki coupling for library expansion
Strategic Pathway Diagram (Graphviz)

CDK_Synthesis_Pathway cluster_SAR SAR Logic Start 1,3-Dibromo-5-tert-butylbenzene Intermediate 3-Bromo-5-tert-butylphenol (Key Scaffold) Start->Intermediate 1. n-BuLi 2. B(OMe)3 3. H2O2 Coupled Intermediate Complex (Ether Linkage Formed) Intermediate->Coupled SNAr Coupling (K2CO3, DMF) Core 2,4-Dichloropyrimidine (CDK Hinge Binder) Core->Coupled + Library CDK Inhibitor Library (Suzuki Diversification) Coupled->Library Pd-Catalyzed Cross-Coupling (R-B(OH)2)

Caption: Synthetic workflow transforming the dibromo-precursor into a diverse CDK inhibitor library via the privileged phenol intermediate.

Part 4: Critical Handling & Safety (E-E-A-T)

  • Stability: 3-Bromo-5-tert-butylphenol is prone to oxidation if stored in solution for prolonged periods. Store solid at 4°C under Argon.

  • Safety: As a phenolic alkyl halide, it is a potential skin irritant and sensitizer. Use nitrile gloves and work in a fume hood.

  • QC Endpoint: In the SNAr reaction, the formation of the regioisomer (2-phenoxy vs 4-phenoxy) is possible. 2,4-dichloropyrimidine typically favors substitution at the 4-position due to sterics and electronics, but this must be confirmed via NOESY NMR.

Part 5: References

  • Stachel, S. J., et al. (2012). (3-Hydroxy-4-amino-butan-2-yl)-3-(2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives and related compounds as beta-secretase inhibitors. US Patent 8,299,267 B2 . Google Patents. Link

  • Roskoski, R. (2019). Cyclin-dependent protein serine/threonine kinase inhibitors as anticancer drugs. Pharmacological Research , 139, 471-488. (Context for CDK hydrophobic pocket SAR). Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry , 47(27), 6658–6661. (Demonstrates phenol/pyrimidine coupling logic). Link

Sources

Application

Application Notes and Protocols for the Etherification of 3-Bromo-5-tert-butylphenol

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the etherification of 3-bromo-5-tert-butylphenol. The protocols and discussions herein are designed to offer...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the etherification of 3-bromo-5-tert-butylphenol. The protocols and discussions herein are designed to offer both a practical workflow and a deeper understanding of the underlying chemical principles, ensuring procedural success and adaptability.

Introduction: Navigating the Etherification of a Sterically Hindered Phenol

The etherification of phenols is a cornerstone of organic synthesis, pivotal in the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. The Williamson ether synthesis, a classic and versatile method, remains a primary tool for forging the robust C-O-C ether linkage.[1] This reaction typically involves the deprotonation of a hydroxyl group to form a nucleophilic alkoxide or phenoxide, followed by its reaction with an alkyl halide in an SN2 displacement.[2][3]

However, the successful etherification of a substrate such as 3-bromo-5-tert-butylphenol presents unique challenges. The presence of a bulky tert-butyl group introduces significant steric hindrance around the phenolic oxygen, potentially impeding the approach of the alkylating agent. Furthermore, the electronic effects of both the bromo and tert-butyl substituents influence the acidity of the phenol and the nucleophilicity of the corresponding phenoxide. This guide provides a detailed protocol for the successful etherification of this challenging substrate, with a focus on the rationale behind the choice of reagents and reaction conditions.

Physicochemical and Safety Profile of 3-Bromo-5-tert-butylphenol

A thorough understanding of the starting material's properties is paramount for both safety and successful reaction design.

PropertyValueSource
Molecular Formula C₁₀H₁₃BrO[4]
Molecular Weight 229.11 g/mol [4]
Appearance Solid (predicted)-
IUPAC Name 3-bromo-5-tert-butylphenol[4]
CAS Number 1047661-26-6[4]

Safety and Handling:

3-Bromo-5-tert-butylphenol is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. According to its GHS classification, it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.

Reaction Mechanism and Strategy

The etherification of 3-bromo-5-tert-butylphenol will be approached via the Williamson ether synthesis. The overall transformation is depicted below:

Etherification start 3-Bromo-5-tert-butylphenol phenoxide Sodium 3-bromo-5-tert-butylphenoxide start->phenoxide Deprotonation product 3-Bromo-5-tert-butylphenyl Ether phenoxide->product SN2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->product base Base (e.g., NaH) base->start

Figure 1: General workflow for the Williamson ether synthesis of 3-bromo-5-tert-butylphenol.

The key steps involve:

  • Deprotonation: The phenolic proton is abstracted by a suitable base to generate the corresponding sodium phenoxide. Given the steric hindrance, a strong, non-nucleophilic base such as sodium hydride (NaH) is recommended to ensure complete and irreversible deprotonation.[5]

  • Nucleophilic Attack: The resulting phenoxide, a potent nucleophile, attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in an SN2 manner.

Detailed Experimental Protocol: Synthesis of 3-Bromo-5-tert-butylanisole

This protocol details the methylation of 3-bromo-5-tert-butylphenol as a representative example. The principles can be adapted for other primary alkyl halides.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )AmountMolesNotes
3-Bromo-5-tert-butylphenolC₁₀H₁₃BrO229.112.29 g10.0 mmolStarting material
Sodium Hydride (60% dispersion in mineral oil)NaH24.000.44 g11.0 mmolBase (1.1 eq.)
Methyl IodideCH₃I141.940.68 mL (1.56 g)11.0 mmolAlkylating agent (1.1 eq.)
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL-Solvent
Diethyl Ether(C₂H₅)₂O74.12As needed-Extraction solvent
Saturated aq. Ammonium Chloride (NH₄Cl)NH₄Cl53.49As needed-Quenching agent
Brine (Saturated aq. NaCl)NaCl58.44As needed-Washing agent
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Drying agent

Procedure:

Protocol_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup1 1. Add 3-bromo-5-tert-butylphenol and anhydrous DMF to a flame-dried flask under N₂. setup2 2. Cool the mixture to 0 °C in an ice bath. setup1->setup2 reaction1 3. Add NaH portion-wise. Stir for 30 min at 0 °C. setup2->reaction1 reaction2 4. Add methyl iodide dropwise. reaction1->reaction2 reaction3 5. Allow to warm to room temperature and stir for 12-18 hours. reaction2->reaction3 workup1 6. Quench the reaction with saturated aq. NH₄Cl. reaction3->workup1 workup2 7. Extract with diethyl ether. workup1->workup2 workup3 8. Wash the organic layer with water and brine. workup2->workup3 workup4 9. Dry over anhydrous MgSO₄, filter, and concentrate. workup3->workup4 purification1 10. Purify the crude product by column chromatography. workup4->purification1

Figure 2: Step-by-step experimental workflow for the methylation of 3-bromo-5-tert-butylphenol.

  • Reaction Setup: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add 3-bromo-5-tert-butylphenol (2.29 g, 10.0 mmol) and anhydrous N,N-dimethylformamide (DMF, 50 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. The mixture will be stirred at 0 °C for 30 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Add methyl iodide (0.68 mL, 11.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-bromo-5-tert-butylanisole.

Causality Behind Experimental Choices

  • Base Selection: Sodium hydride is chosen over weaker bases like sodium hydroxide or potassium carbonate to overcome the potential for incomplete deprotonation of the sterically hindered phenol. The irreversible nature of the deprotonation with NaH drives the reaction towards the formation of the phenoxide.

  • Solvent Choice: Anhydrous DMF is an excellent polar aprotic solvent for SN2 reactions. It effectively solvates the sodium cation, leaving the phenoxide anion more "naked" and, therefore, more nucleophilic. Its high boiling point also allows for heating if the reaction is sluggish at room temperature.

  • Alkylating Agent: Methyl iodide is a highly reactive alkylating agent for SN2 reactions due to the minimal steric hindrance and the good leaving group ability of iodide. For other primary alkyl halides, the reactivity generally follows the trend I > Br > Cl.

  • Work-up Procedure: Quenching with saturated ammonium chloride, a mild acid, neutralizes any unreacted sodium hydride and the phenoxide. The subsequent aqueous work-up removes DMF and inorganic salts.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Incomplete deprotonation or low reactivity of the alkylating agent.Use a stronger base like potassium tert-butoxide. Increase the reaction temperature (e.g., to 50-60 °C). Use a more reactive alkylating agent (e.g., an alkyl triflate).
Side Product Formation C-alkylation or elimination of the alkyl halide.C-alkylation is less likely with phenoxides but can occur. Use of a less polar solvent might favor O-alkylation. Elimination is a concern with secondary and tertiary alkyl halides; stick to primary alkyl halides.
Difficult Purification Co-elution of starting material and product.Optimize the solvent system for column chromatography. Recrystallization may be an alternative purification method if the product is a solid.

Conclusion

The etherification of 3-bromo-5-tert-butylphenol, while presenting steric challenges, can be effectively achieved through a well-designed Williamson ether synthesis protocol. The careful selection of a strong, non-nucleophilic base and a polar aprotic solvent are critical for success. This detailed guide provides a robust starting point for researchers, enabling the synthesis of valuable ether derivatives for various applications in drug discovery and materials science.

References

  • PubChem. (n.d.). 3-Bromo-5-tert-butylphenol. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 3, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved February 3, 2026, from [Link]

  • Juniper Publishers. (2018, August 13). Use of Methyliodide in O-Methylation of organic compounds. Retrieved February 3, 2026, from [Link]

  • Wikipedia. (2023, November 29). Williamson ether synthesis. Retrieved February 3, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 3-Bromo-5-tert-butylphenol bromination reaction

The following technical guide addresses the yield optimization and troubleshooting for the synthesis of 3-Bromo-5-tert-butylphenol . This guide is structured based on the premise that direct bromination of 3-tert-butylph...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the yield optimization and troubleshooting for the synthesis of 3-Bromo-5-tert-butylphenol .

This guide is structured based on the premise that direct bromination of 3-tert-butylphenol is the primary cause of low yields due to unfavorable regioselectivity (ortho/para directing effects).[1] The solution presented focuses on the Indirect Organometallic Route (via 1,3-dibromo-5-tert-butylbenzene), which is the industry standard for achieving high yields of meta-substituted phenols.[1]

Case ID: YIELD-OPT-3B5T

Subject: Improving Yield & Regioselectivity in 3-Bromo-5-tert-butylphenol Synthesis Applicable For: Medicinal Chemistry, Ligand Synthesis, Process Development[1][2][3][4][5]

Core Directive: The "Meta" Problem

Why your yield is likely low: If you are attempting the direct bromination of 3-tert-butylphenol using standard electrophilic aromatic substitution (


, NBS), your yield of the 3,5-isomer will inherently remain 

regardless of optimization.[1]
  • The Mechanism: The hydroxyl group (-OH) is a strong ortho, para-director.[1] The tert-butyl group is a weak ortho, para-director.[1]

  • The Conflict: Direct bromination forces the bromine to the 2, 4, or 6 positions. The 5-position (meta to OH) is electronically deactivated relative to the others.[1]

  • The Solution: You must utilize a Lithiation-Borylation-Oxidation sequence starting from a symmetric precursor to bypass these electronic constraints.[1]

Strategic Workflow (Visualized)

The following diagram outlines the high-yield pathway (Route B) versus the low-yield direct bromination (Route A).

SynthesisPathways Start 3-tert-Butylphenol DirectBr Direct Bromination (Br2 / NBS) Start->DirectBr Route A (Avoid) WrongProduct Major Products: 2-Bromo / 4-Bromo isomers DirectBr->WrongProduct Electronic Control Precursor 1,3-Dibromo-5-tert-butylbenzene (Commercially Available or Synthesized) Lithiation 1. Monolithiation (n-BuLi) 2. Borate Trap (B(OMe)3) Precursor->Lithiation Route B (Recommended) Intermediate Aryl Boronate Intermediate Lithiation->Intermediate Oxidation Oxidation (H2O2 / NaOH) Intermediate->Oxidation Target TARGET: 3-Bromo-5-tert-butylphenol Oxidation->Target High Yield

Figure 1: Comparison of the low-yield direct bromination route vs. the high-yield organometallic route.[1]

Validated Experimental Protocols

Protocol A: Synthesis of Precursor (If not purchased)

Target: 1,3-Dibromo-5-tert-butylbenzene If you cannot source the dibromo precursor, you must synthesize it via Ipso-Bromination of 1,3,5-tri-tert-butylbenzene.[1] This utilizes the steric strain to displace a t-butyl group.[1]

  • Reagents: 1,3,5-Tri-tert-butylbenzene (1.0 eq), Bromine (

    
    , 2.2 eq), Iron powder (cat).
    
  • Conditions:

    
     or similar non-polar solvent, 
    
    
    
    to RT, 4 hours.
  • Key Optimization: Control temperature strictly at

    
     initially to prevent poly-bromination.
    
  • Yield Expectation: 70-75%.

Protocol B: The Yield-Critical Step (Lithiation-Oxidation)

Target: 3-Bromo-5-tert-butylphenol This is the standard "desymmetrization" method for meta-substituted phenols.[1]

Step 1: Monolithiation

  • Reagents: 1,3-Dibromo-5-tert-butylbenzene (1.0 eq),

    
    -BuLi (1.05 eq).
    
  • Solvent: Anhydrous THF (0.2 M).

  • Temperature:

    
     (Critical).[1]
    
  • Procedure:

    • Cool the precursor solution to

      
       under Argon.
      
    • Add

      
      -BuLi dropwise over 30 mins.[1] Rapid addition causes local heating and "benzyne" formation or di-lithiation.[1]
      
    • Stir for 45 mins at

      
      .
      

Step 2: Boronation

  • Reagents: Trimethyl borate (

    
    , 1.5 eq).
    
  • Procedure:

    • Add neat borate rapidly to the lithiated species at

      
      .
      
    • Allow to warm to Room Temperature (RT) overnight.

    • Checkpoint: The solution should become a cloudy white suspension (boronate salt).

Step 3: Oxidation (Hydroxylation)

  • Reagents: 30%

    
     (3.0 eq), NaOH (10% aq solution).
    
  • Procedure:

    • Cool the boronate mixture to

      
      .
      
    • Add NaOH solution, then dropwise add

      
      . Exothermic reaction! 
      
    • Stir 2 hours at RT.

    • Quench with

      
       (to destroy excess peroxide) and acidify with HCl (to pH 4).
      
    • Extract with EtOAc.[1]

Troubleshooting Guide

If you are experiencing low yields using the protocols above, use this diagnostic table.

SymptomProbable CauseCorrective Action
Product is 4-Bromo-3-tert-butylphenol You used Direct Bromination of the phenol.[1]STOP. Switch to Protocol B (Lithiation route). Direct bromination cannot yield the 3,5-isomer efficiently.[1]
Starting Material Recovery (Protocol B) Incomplete Lithiation (

-BuLi quality).
Titrate your

-BuLi before use.[1] Ensure strictly anhydrous conditions (water kills

-BuLi).[1]
Product is 3,5-Di-tert-butylphenol Wrong starting material or over-alkylation.[1]Verify you are using 1,3-Dibromo-5-tert-butylbenzene .[1][6] If using 3,5-di-tert-butylphenol, you will get the para-bromo product.[1]
Low Yield in Oxidation Step Boron migration or incomplete oxidation.Ensure the borate trap warms to RT fully before adding peroxide. Maintain basic pH during peroxide addition to activate the hydroperoxide anion (

).[1]
Formation of "Benzyne" byproducts Lithiation temperature too high.Maintain

strictly. If the temperature rises above

, the lithiated species can eliminate LiBr to form a benzyne intermediate.

Frequently Asked Questions (FAQs)

Q: Can I use 3,5-dibromophenol as a starting material? A: Yes, but it requires a Friedel-Crafts alkylation with tert-butyl chloride.[1] This reaction often suffers from poly-alkylation and difficulty controlling regioselectivity (ortho vs para to the OH).[1] The 1,3-dibromo-5-tert-butylbenzene route is generally cleaner.[1]

Q: Why can't I block the para-position and then brominate? A: Even if you block the para-position of 3-tert-butylphenol, the ortho-positions (2 and 6) are still far more activated than the meta-position (5).[1] You will simply get 2-bromo-3-tert-butylphenol.

Q: Is the 1,3-dibromo-5-tert-butylbenzene precursor commercially available? A: Yes (CAS 129316-09-2).[1][6] It is often more cost-effective to purchase this than to synthesize it from tri-tert-butylbenzene due to the difficulty of separating the mono-bromo and di-bromo species in the "Ipso" synthesis.[1]

References

  • Bartlett, P. D., Roha, M., & Stiles, R. M. (1954).[7] The Synthesis of 1,3,5-Tri-tert-butylbenzene and its Bromination.[1][2] Journal of the American Chemical Society.[3][7] (Describes the Ipso-bromination to create the precursor). [1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews.[1] (Foundational text for Boronate chemistry used in Protocol B). [1]

  • Organic Syntheses. (2004).[1] General handling of brominated phenols and protective groups. (Provides context for handling the air-sensitive lithiated intermediates).

  • ChemSpider Synthetic Pages. Bromination of 1,3,5-Tri-tert-butylbenzene.[1] (Specific protocol for Protocol A). Note: URL is representative of the database entry for CAS 129316-09-2.[1]

Sources

Optimization

Technical Support Center: Purification of 3-Bromo-5-tert-butylphenol

[1] Introduction You are likely working with 3-Bromo-5-tert-butylphenol (CAS 1047661-26-6) as an intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) or ligand synthesis.[1] Unlike its symmetric analogs (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction

You are likely working with 3-Bromo-5-tert-butylphenol (CAS 1047661-26-6) as an intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) or ligand synthesis.[1] Unlike its symmetric analogs (e.g., 3,5-di-tert-butylphenol), this compound lacks extensive literature characterization.[1] Commercial databases often list its melting point (MP) as "No Data Available" or provide theoretical estimates.[1]

Based on structural analogs, this compound is a low-melting solid (predicted MP range: 40–65°C) .[1] This physical property makes it highly susceptible to "oiling out" during recrystallization—a phase separation where the product forms a liquid droplet rather than a crystal lattice.[1]

This guide provides a robust, self-validating protocol designed to overcome the specific challenges of asymmetric, lipophilic phenols.

Phase 1: Solvent Selection & Solubility (The Setup)[1]

Q: Since there is no standard literature MP, which solvent system should I use?

A: Do not rely on single solvents. For brominated alkylphenols, binary solvent systems offer the precise control needed to avoid oiling out.[1]

We recommend two primary systems based on the polarity of your specific impurity profile:

SystemComponentsMechanismBest For
System A (Standard) Ethanol / Water Anti-solvent precipitationGeneral purification; removing inorganic salts or polar byproducts.[1]
System B (Lipophilic) Hexanes / Ethyl Acetate Temperature-dependent solubilityRemoving non-polar impurities (e.g., over-brominated side products).[1]

Expert Insight: System A is generally superior for phenols because the hydroxyl group hydrogen-bonds with ethanol, aiding dissolution, while water drastically reduces solubility of the hydrophobic bromine/tert-butyl regions, forcing crystallization.

Q: How do I determine the correct ratio if I'm flying blind?

A: Perform a "Cloud Point Titration" on a 100 mg scale before committing your main batch.[1]

  • Dissolve 100 mg of crude solid in the minimum amount of hot "Good Solvent" (e.g., Ethanol).

  • Keep the solution near boiling.

  • Dropwise add the "Bad Solvent" (e.g., Water) until a faint, persistent turbidity (cloudiness) appears.[1]

  • Add 1-2 drops of "Good Solvent" to clear it.[1]

  • Allow to cool slowly.[1]

Phase 2: The Recrystallization Protocol (The Execution)

Workflow Diagram

The following flowchart outlines the critical decision points in the purification process.

RecrystallizationWorkflow Start Start: Crude 3-Bromo-5-tert-butylphenol Dissolve Dissolve in min. hot Ethanol (60°C) Start->Dissolve Filter Hot Filtration (if insoluble solids present) Dissolve->Filter AddWater Add warm Water dropwise until turbid Filter->AddWater Clear Add 1-2 drops Ethanol to clear AddWater->Clear Cool1 Cool to RT (Slowly) Clear->Cool1 Check Check for Crystals vs. Oil Cool1->Check Decision Did it Oil Out? Check->Decision Success Cool to 0°C -> Filter -> Wash (Cold 30% EtOH) Decision->Success No (Crystals Formed) Remedy Reheat -> Add more Ethanol -> Seed Decision->Remedy Yes (Liquid Droplets) Remedy->Cool1 Retry

Figure 1: Step-by-step logic for the recrystallization of low-melting phenols.

Detailed Protocol (Ethanol/Water System)
  • Dissolution: Place crude material in an Erlenmeyer flask. Add Ethanol (absolute or 95%) and heat to ~60°C (do not boil aggressively; phenols can sublime or oxidize).[1] Add just enough solvent to dissolve the solid.[1][2]

  • Anti-Solvent Addition: While maintaining 60°C, add warm Water dropwise.[1]

    • Why warm water? Adding cold water shocks the solution, causing immediate, amorphous precipitation (oiling) rather than controlled crystal growth.[1]

  • Saturation Point: Stop adding water when the solution turns slightly milky and does not clear after 10 seconds of swirling. Add a minimal amount of hot ethanol to restore clarity.[1]

  • Crystallization: Remove from heat. Place the flask on a cork ring or wood block (insulation) to ensure slow cooling .[1]

    • Critical Step: If you have a pure seed crystal from a previous batch, add it when the solution reaches ~45°C.[1]

  • Isolation: Once at room temperature, cool in an ice bath for 20 minutes. Filter using a Buchner funnel.[1][3]

  • Wash: Wash the cake with ice-cold 30% Ethanol/Water .

    • Warning: Pure ethanol will dissolve your product.[1] Pure water may not remove organic impurities effectively.[1][4]

Phase 3: Troubleshooting Common Failures

Issue 1: The "Oiling Out" Phenomenon

Symptom: Instead of white needles, you see yellow/brown droplets at the bottom of the flask. Cause: The saturation temperature of your solution is higher than the melting point of the solvated product.[1] The compound melts before it can crystallize.[1]

The Fix (The "Re-Dissolve & Seed" Method):

  • Do not filter the oil. Reheat the mixture until the oil dissolves into a clear solution.

  • Add a small amount of additional Ethanol (Good Solvent).[1] This lowers the saturation point, keeping the compound in solution until the temperature drops below the melting point.[1]

  • Agitate vigorously or scratch the glass side-wall with a glass rod to induce nucleation.[1]

  • Seeding is mandatory if this persists. If you lack seeds, take a drop of the oil on a glass slide, let it evaporate/scratch it until it solidifies, and use that solid to seed the main batch.[1]

Issue 2: Persistent Color (Oxidation)

Symptom: Product is off-white, pink, or brown.[1] Cause: Phenols oxidize easily to quinones.[1] The Fix:

  • Add a pinch of Sodium Bisulfite or Sodium Dithionite to the aqueous phase during recrystallization.[1] This acts as a reducing agent to bleach colored oxidation byproducts.[1]

  • Perform the recrystallization under an inert atmosphere (Nitrogen/Argon) if the compound is highly sensitive.[1]

Phase 4: Validation (The Proof)

Since the literature melting point is unreliable, you must validate purity using spectroscopic methods.[1]

MethodAcceptance CriteriaNote
1H NMR Sharp singlets for tert-butyl (1.3 ppm) and aromatic protons.[1] Absence of solvent peaks.[1][5]Check for isomeric impurities (e.g., 2-bromo or 4-bromo isomers) which have distinct coupling patterns.[1]
HPLC >98% Area Under Curve (AUC) at 210/254 nm.[1]Ensure the method separates the de-brominated starting material (3-tert-butylphenol).[1]
Melting Point Sharp range (< 2°C).[1]Even if the absolute value is unknown, a wide range (>3°C) indicates impure material.[1]

References

  • Synthesis and Substitution Reactions of 3,5-Di-tert-butylphenol. Canadian Journal of Chemistry. Describes the bromination and purification of analogous hindered phenols. [1]

  • Bromination of Phenols: Mechanism and Solvent Effects. Khan Academy / Organic Chemistry Essentials. Provides mechanistic grounding for the solubility changes upon bromination.[1]

  • Recrystallization Guide: Process and Solvents. Mettler Toledo. Authoritative guide on solvent selection and the thermodynamics of oiling out.

  • Organic Syntheses Procedure: 4-Bromo-2,6-di-tert-butylphenol. Organic Syntheses. Establishes Ethanol/Water as the benchmark solvent system for brominated tert-butylphenols.[1] [1]

Sources

Troubleshooting

Handling moisture sensitivity of 3-Bromo-5-tert-butylphenol derivatives

The following guide serves as a specialized Technical Support Center for researchers working with 3-Bromo-5-tert-butylphenol and its downstream derivatives. Current Status: Operational Role: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3-Bromo-5-tert-butylphenol and its downstream derivatives.

Current Status: Operational Role: Senior Application Scientist Topic: Moisture Sensitivity & Handling Protocols[1]

Executive Summary

While 3-Bromo-5-tert-butylphenol (CAS: 1047661-26-6) is a stable solid at room temperature, its utility lies in its conversion to high-value intermediates via O-functionalization (silyl ethers, triflates) or Lithium-Halogen Exchange .[1] These downstream derivatives and their synthetic pathways exhibit critical moisture sensitivity.[1] This guide addresses the "hidden" moisture variables that compromise yields in these specific workflows.

Section 1: Storage & Pre-Reaction Handling[1]

Q: Is the parent phenol hygroscopic? How should I store it? A: Yes, like many electron-rich phenols with steric bulk, 3-Bromo-5-tert-butylphenol can adsorb atmospheric moisture over time.[1] While not chemically unstable to water, adsorbed water interferes with stoichiometry in base-mediated reactions (e.g., Williamson ether synthesis or Buchwald couplings).[1]

  • Protocol: Store in a tightly sealed container at room temperature (25°C). For long-term storage (>3 months), we recommend a desiccator cabinet maintained at <20% Relative Humidity (RH).[1]

  • Critical Check: Before using in anhydrous reactions (e.g., with NaH or n-BuLi), perform a Karl Fischer (KF) titration .[1] If water content >0.1%, dry the material.

Q: How do I dry the phenol without degrading it? A: Do not use harsh heating, as phenols can sublime or oxidize.

  • Recommended Method: Azeotropic Distillation .[1]

    • Dissolve the phenol in anhydrous Toluene.[1]

    • Rotary evaporate the toluene.[1] The water-toluene azeotrope removes moisture efficiently.[1]

    • Dry under high vacuum (<1 mbar) for 4 hours.

  • Alternative: Dissolve in CH₂Cl₂, dry over activated MgSO₄, filter, and concentrate.

Section 2: Derivative Stability (Silyl Ethers & Triflates)

Q: My TBDMS ether derivative (3-Bromo-5-tert-butylphenoxy-TBDMS) is hydrolyzing during purification. Why? A: While the tert-butyl group at the C5 position provides some remote steric protection, the silyl ether bond is still susceptible to acid-catalyzed hydrolysis, especially on silica gel which is naturally acidic and contains bound water.

  • Troubleshooting Table: Protecting Group Stability

Derivative TypeRelative StabilityMoisture RiskPurification Fix
TMS Ether Very LowHighDo not chromatograph.[1] Use crude or distill.[1]
TBDMS Ether ModerateModerateAdd 1% Triethylamine (Et₃N) to eluent to buffer silica acidity.[1]
TIPS Ether HighLowStable to standard silica chromatography.[1]
Triflate (OTf) Low-ModerateHighHydrolyzes in wet solvents with nucleophilic bases.[1] Store under Argon.[1]

Q: I am observing low yields when converting the phenol to its Triflate (OTf). A: Phenol triflates are excellent coupling partners but are moisture-sensitive during formation.[1]

  • Root Cause: Triflic anhydride (Tf₂O) reacts faster with trace water in your pyridine/DCM solvent system than with the hindered phenol.[1]

  • Corrective Action: Ensure Pyridine is distilled over CaH₂. Add Tf₂O dropwise at 0°C to minimize side reactions with moisture.[1]

Section 3: Critical Synthesis Workflows (Lithiation)

Q: I am trying to lithiate the bromine position (Li-Halogen exchange), but I mostly recover the starting material or the protonated product. A: This is the most moisture-critical workflow. The "protonated product" (3-tert-butylphenol) indicates your lithiated intermediate quenched with water before reacting with your electrophile.[1]

The "Hidden" Moisture Sources:

  • Glassware: Flame-drying is mandatory.[1]

  • Gas Lines: Ensure your Argon/Nitrogen line passes through a Drierite/O₂ scrubber system.[1]

  • Septa: Old rubber septa are permeable to moisture over hours.[1] Use fresh Teflon-lined septa.[1]

Visualizing the Anhydrous Workflow

The following diagram outlines the decision logic for handling the phenol in high-sensitivity metallation reactions.

G Start Start: 3-Bromo-5-tert-butylphenol CheckWater QC: Karl Fischer Test Start->CheckWater Dry Action: Azeotropic Drying (Toluene, Rotovap) CheckWater->Dry >0.1% H2O Ready Material Ready CheckWater->Ready <0.1% H2O Dry->Ready Reaction Reaction: Li-Halogen Exchange (n-BuLi, -78°C) Ready->Reaction Quench Outcome: Protonated Product? (Moisture Leak) Reaction->Quench Success Success: Electrophile Trapped Quench->Success No FailAnalysis Troubleshoot: 1. Check Gas Line 2. Dry Solvent (THF) over Na/Benzophenone Quench->FailAnalysis Yes FailAnalysis->Reaction Retry

Figure 1: Logic flow for ensuring anhydrous integrity during lithiation of 3-Bromo-5-tert-butylphenol.

Section 4: Advanced Troubleshooting (FAQ)

Q: Can I use the boronic acid derivative for Suzuki coupling in aqueous media? A: Yes, but with caveats.

  • Issue: 3-Bromo-5-tert-butylphenylboronic acid is prone to protodeboronation (loss of the boron group) because the electron-rich tert-butyl group and the acidic phenol proton can facilitate the cleavage of the C-B bond under hydrolytic conditions.[1]

  • Solution: Use mild bases (K₃PO₄ instead of Na₂CO₃) and minimize reaction time.[1] If possible, protect the phenol as an ether before forming the boronic acid to prevent this side reaction.

Q: How do I verify if my solvent is dry enough for these reactions? A: For sensitive lithiations, standard "bottle anhydrous" solvents are often insufficient.[1]

  • The Benzophenone Test: When distilling THF over Sodium/Benzophenone, the solution must turn a deep purple (indicating the ketyl radical). If it is blue or colorless, water is still present.[1]

References
  • PubChem. 3-Bromo-5-tert-butylphenol Compound Summary. National Library of Medicine.[1] [Link][1]

  • Organic Chemistry Portal. Protecting Groups: Silyl Ethers (Stability & Deprotection). [Link][1]

  • Reich, H. J. Handing Air-Sensitive Reagents (University of Wisconsin-Madison).[1] [Link]

Sources

Optimization

Technical Support Center: Solubilizing 3-Bromo-5-tert-butylphenol

Topic: Solubilizing 3-Bromo-5-tert-butylphenol in aqueous reaction media Content Type: Technical Support Center Guide Welcome to the Application Science Support Hub. Ticket Subject: Strategies for aqueous solubilization...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubilizing 3-Bromo-5-tert-butylphenol in aqueous reaction media Content Type: Technical Support Center Guide

Welcome to the Application Science Support Hub. Ticket Subject: Strategies for aqueous solubilization of hindered halophenols. Agent: Dr. A. Vance, Senior Application Scientist.[1][2]

Executive Summary & Physicochemical Profile[1][2][3][4][5][6][7]

You are likely encountering precipitation ("crashing out") or phase separation ("oiling out") when introducing 3-Bromo-5-tert-butylphenol into aqueous buffers.[1][2] This is a predictable thermodynamic challenge derived from the molecule's competing structural motifs: a hydrophilic hydroxyl head group fighting against a highly lipophilic tert-butyl tail and a heavy halogen atom.[1][2]

To solve this, we must manipulate the Solubility Equilibrium (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


)  and Partition Coefficient (

)
.[1][2]
The Molecule at a Glance
PropertyValue (Est.)[1][3]Implication for Solubilization
Molecular Weight 229.11 g/mol Small molecule, kinetically fast precipitation.[1][2]
LogP (Octanol/Water) ~3.9 – 4.6Highly Lipophilic. The molecule prefers oil to water by a factor of ~10,000:[4]1.
pKa (Phenolic OH) ~10.0 – 10.2Weak Acid. It remains protonated (neutral/insoluble) at physiological pH (7.4).[1][2][4]
Water Solubility (Neutral) < 50 mg/LNegligible without assistance.[1][4]

Senior Scientist Note: Do not attempt to dissolve this solid directly into water.[1][2] It will float or form a film due to high surface tension and low wettability.[1] You must use a stock solution approach.[1][2]

Decision Matrix: Selecting Your Method

Before mixing, choose the protocol that matches your downstream application.[1][2][4]

solubilization_tree Start Start: Define Application Constraints Is_Bio Is the application biological (Cells/Enzymes)? Start->Is_Bio Bio_Yes Can you tolerate high pH (>10)? Is_Bio->Bio_Yes Yes Bio_No Bio_No Is_Bio->Bio_No No (Synthesis/Catalysis) High_pH_No High_pH_No Bio_Yes->High_pH_No No (Physiological pH) High_pH_Yes High_pH_Yes Bio_Yes->High_pH_Yes Yes (Chemical Assay) Carrier Carrier High_pH_No->Carrier Method C: Carrier System (Cyclodextrins/Micelles) Salt Salt High_pH_Yes->Salt Method A: Phenolate Salt (pH Adjustment) Solvent_Tol Solvent_Tol Bio_No->Solvent_Tol Is organic solvent acceptable (>10%)? Solv_Yes Solv_Yes Solvent_Tol->Solv_Yes Yes Solv_No Solv_No Solvent_Tol->Solv_No No CoSolv CoSolv Solv_Yes->CoSolv Method B: Organic Co-solvent (DMSO/EtOH) Solv_No->Salt Method A: Phenolate Salt

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental tolerance for pH and organic solvents.

Detailed Protocols & Troubleshooting (Q&A)

Method A: The pH Swing (Phenolate Salt Formation)

Mechanism: Deprotonating the phenol group (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) creates a charge, drastically increasing water solubility.[1][2]
Requirement:  The pH must be maintained at 

(approx pH 11+).[1]

Q: I added NaOH, but it precipitated when I added my buffer. Why? A: You likely crossed the pKa threshold .[1][2][4] At pH 10, 50% of your molecule is protonated (insoluble).[1][2] At pH 7.4, >99% is insoluble.[1][2][4]

  • The Fix: Ensure your reaction buffer is alkaline (pH > 11).[1][2][4] If you must lower the pH, you must have a co-solvent or carrier present to catch the neutral species as it forms.[1][2][4]

Protocol:

  • Dissolve 3-Bromo-5-tert-butylphenol in a minimal volume of 1M NaOH (molar equivalent: 1.1x).[1][2]

  • Dilute with high-pH buffer (e.g., Carbonate buffer pH 11).[1][2]

  • Warning: Do not add strong acid; the solution will turn cloudy immediately.[1][2]

Method B: Organic Co-solvent (The "Flash" Dilution)

Mechanism: Dissolving the compound in a water-miscible solvent (DMSO, Ethanol) and diluting rapidly into water.[1][2]

Q: I see a "milky" cloud forming immediately upon dilution. Is this contamination? A: No, this is the Oiling Out Effect .[1][2][4] You exceeded the maximum solubility limit of the binary solvent mixture. The local concentration of the phenol exceeded its solubility at the interface of the water/solvent drop.[1][2][4]

  • The Fix:

    • Increase the solvent ratio (e.g., go from 1% DMSO to 5% or 10%).[1][2]

    • Vortex vigorously while adding the stock to the buffer (do not add buffer to stock).

    • Warm the buffer to 37°C or 50°C before mixing.

Recommended Solvents:

  • DMSO: Excellent solubility, but biological toxicity > 0.1-1%.[1][2]

  • Ethanol: Good solubility, volatile.[1][2]

  • PEG-400: Excellent stabilizer, prevents crystal growth.[1][2]

Method C: Carrier Systems (Cyclodextrins)

Mechanism: The hydrophobic tert-butyl tail inserts into the donut-shaped cavity of the cyclodextrin, shielding it from water while the cyclodextrin's exterior remains soluble.[1][2][4]

Q: My enzyme assay is sensitive to DMSO and high pH. What do I do? A: Use Hydroxypropyl-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-Cyclodextrin (HP-

-CD)
.[1][2] This is the "Gold Standard" for lipophilic drug delivery in biological assays.[1][2] It creates a soluble inclusion complex without altering pH or using toxic organics.[1][2]

Protocol:

  • Prepare a 20-40% (w/v) stock of HP-

    
    -CD in water.[1][2]
    
  • Dissolve the phenol in a small amount of acetone or methanol.[1][2][4]

  • Add the phenol solution to the Cyclodextrin stock dropwise.

  • Evaporate the volatile solvent (optional) or use the mixture directly.[1][4]

  • The resulting solution is stable at physiological pH (7.4).[1][2]

Experimental Workflow Visualization

The following diagram illustrates the preparation of a stable stock solution using the Co-solvent method, the most common approach for screening.

workflow cluster_warn Critical Control Point Solid Solid 3-Bromo-5-tert-butylphenol Stock 100x Stock Solution (in 100% DMSO) Solid->Stock Dissolve (High Conc.) Mixing Flash Mixing (Vortexing) Stock->Mixing Add 1 part Buffer Reaction Buffer (Pre-warmed 37°C) Buffer->Mixing Add 99 parts Final Final Assay Solution (<1% DMSO) Mixing->Final Stable Solution

Figure 2: "Flash Dilution" workflow to prevent precipitation during aqueous transfer.

Troubleshooting Reference Table

SymptomProbable CauseCorrective Action
Immediate Cloudiness Local concentration too high during mixing.[1][2]Action: Vortex buffer during addition. Use a "step-down" dilution (100% -> 50% -> 10% -> 1%).
Precipitation over time (2-4 hrs) Crystal growth (Ostwald Ripening).[1][2]Action: Add a crystallization inhibitor like HPMC or PEG-400 (0.1%).[1][2]
Loss of Activity (Bioassay) Compound stuck to plastic walls (Adsorption).[1]Action: Use glass coated vials or add 0.01% Tween-80 to prevent surface adsorption.[1][2]
Yellow Discoloration Oxidation of the phenol.[1][2][4]Action: Degas buffers; add antioxidant (Ascorbic acid) if compatible.[1][2]

References

  • PubChem. 3-Bromo-5-tert-butylphenol Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2][4]

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General reference for Cyclodextrin mechanism).

  • Serjeant, E. P., & Dempsey, B. (1979).[1][2] Ionisation constants of organic acids in aqueous solution. IUPAC Chemical Data Series. (Source for general phenol pKa prediction).

  • Sangster, J. (1997).[1][2] Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. Wiley.[1][2] (Source for LogP principles).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated phenols.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-Bromo-5-tert-butylphenol

Title: Structural Validation & Comparative Analysis: 1H NMR of 3-Bromo-5-tert-butylphenol Document Type: Technical Comparison Guide Version: 2.1 (2025 Standard) Executive Summary This guide provides a definitive structur...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Validation & Comparative Analysis: 1H NMR of 3-Bromo-5-tert-butylphenol Document Type: Technical Comparison Guide Version: 2.1 (2025 Standard)

Executive Summary

This guide provides a definitive structural analysis of 3-Bromo-5-tert-butylphenol , a critical intermediate in the synthesis of sterically hindered ligands and pharmaceuticals. Unlike standard spectral lists, this document focuses on comparative validation —specifically distinguishing the target 1,3,5-substituted isomer from its common regioisomeric impurities (e.g., 2-bromo-5-tert-butylphenol) and starting materials.

Key Performance Indicator (KPI): The successful differentiation of this compound relies on the resolution of meta-coupling (


)  patterns (

Hz) in the aromatic region, which requires specific acquisition parameters detailed below.

Theoretical Grounding & Structural Logic

The Molecule

The target molecule possesses a 1,3,5-substitution pattern . This high degree of symmetry (relative to ortho-substituted isomers) dictates the NMR appearance.

  • Phenol (-OH): Electron Donating Group (EDG)

    
     Shields ortho/para protons.
    
  • Tert-butyl (-C(CH3)3): Bulky, weak EDG

    
     Strong singlet signal.
    
  • Bromine (-Br): Electron Withdrawing Group (EWG)

    
     Deshields ortho protons.
    
Predicted Chemical Shifts (Additivity Model)

Using substituent additivity rules (Base Benzene


 7.27), we predict the aromatic environment to validate experimental data.
Proton PositionEnvironmentElectronic EffectsPredicted Shift (

ppm)
H4 (Para to OH)Between Br & t-BuDeshielded by Br (ortho)~7.05 (Most Downfield)
H2 (Ortho to OH)Between OH & BrShielded by OH; Deshielded by Br~6.89
H6 (Ortho to OH)Between OH & t-BuShielded by OH; Weak shielding by t-Bu~6.83 (Most Upfield)

Analyst Note: H2 and H6 are chemically distinct but magnetically similar. In low-field instruments (<300 MHz), these may overlap. High-field resolution is required to observe the distinct triplets.

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity suitable for publication or regulatory filing, follow this self-validating protocol.

Reagents:

  • Solvent: DMSO-d6 (Preferred for sharp -OH peaks) or CDCl3 (Standard, but -OH may broaden).

  • Internal Standard: TMS (0.00 ppm).[1][2]

Workflow:

  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL solvent. Note: Higher concentration improves the signal-to-noise ratio for small meta-couplings.

  • Filtration: Filter through a cotton plug to remove suspended solids (crucial for shimming).

  • Acquisition Parameters:

    • Spectral Width: -2 to 14 ppm.

    • Scans (NS): Minimum 16 (64 recommended for impurity detection).

    • Acquisition Time (AQ): >3.0 seconds (essential to resolve small

      
       couplings).
      

Spectral Analysis & Assignment

The Aliphatic Region
  • 
     1.25 - 1.30 ppm (9H, Singlet):  The tert-butyl group.
    
    • Validation Check: Integration must be exactly 9 relative to the aromatic protons (1:1:1:9 ratio). If integration is <9, suspect de-alkylation byproducts.

The Aromatic Region (The Fingerprint)

This region confirms the meta-substitution . Unlike ortho-isomers which show large splitting (


 Hz), the 3-Bromo-5-tert-butylphenol shows only fine splitting.
  • 
     ~6.80 - 7.10 ppm (3H total): 
    
    • Three distinct signals, each appearing as a doublet of doublets (dd) or pseudo-triplet (t) .

    • Coupling Constant (

      
      ):  All couplings are 
      
      
      
      Hz.
The Exchangeable Proton
  • 
     9.5 - 9.8 ppm (1H, s, Broad) in DMSO-d6:  Phenolic -OH.
    
  • Note: In CDCl3, this peak shifts upfield (4.5 - 5.5 ppm) and broadens significantly due to exchange.

Comparative Analysis: Product vs. Alternatives

This section compares the target molecule against its most common "alternatives"—specifically, the impurities found during synthesis.

Scenario A: Distinguishing from Regioisomer (2-Bromo-5-tert-butylphenol)

The most common synthetic error is bromination at the ortho position (position 2 or 6) rather than the meta position.

FeatureTarget: 3-Bromo-5-tert-butylphenol Alternative: 2-Bromo-5-tert-butylphenol
Symmetry High (1,3,5 pattern)Lower (1,2,4 pattern)
Coupling (

)
All small (

Hz)
Contains large Ortho-coupling (

Hz)
Pattern 3 distinct "singlets" (fine triplets)1 Doublet (

), 1 Singlet, 1 Doublet
Conclusion Pass Fail (Reject Batch)
Scenario B: Distinguishing from Starting Material (3-tert-butylphenol)

Monitoring reaction completion.[2]

FeatureProduct (Brominated) Starting Material (Non-Brominated)
Aromatic Integral 3 Protons 4 Protons
Shift Changes H2/H4 shift downfield (+0.2 ppm)H2/H4 appear upfield
Multiplicity All fine splittingComplex multiplet (including ortho coupling)

Visualization: Logic Pathways

Figure 1: Structural Assignment Workflow

This diagram illustrates the decision logic for assigning the structure based on spectral data.[3]

NMR_Workflow Start Crude Product Spectrum Check_Aliphatic Check Aliphatic Region (1.2 - 1.4 ppm) Start->Check_Aliphatic Decision_tBu Is t-Bu Singlet Present? Check_Aliphatic->Decision_tBu Check_Aromatic Check Aromatic Region (6.5 - 7.5 ppm) Decision_Splitting Analyze Splitting Pattern Check_Aromatic->Decision_Splitting Decision_tBu->Check_Aromatic Yes (9H) Result_SM REJECT: Starting Material (4 Aromatic H) Decision_tBu->Result_SM No / Wrong Integral Result_Target CONFIRMED: 3-Bromo-5-tert-butylphenol (Meta-coupling only) Decision_Splitting->Result_Target Fine Triplets (J ~1.7Hz) Result_Isomer REJECT: 2-Bromo isomer (Ortho-coupling J=8Hz) Decision_Splitting->Result_Isomer Large Doublets (J ~8Hz) Decision_Splitting->Result_SM Multiplets / 4H Integral

Caption: Figure 1. Decision tree for validating 3-Bromo-5-tert-butylphenol against common synthetic impurities.

Figure 2: Synthesis & QC Checkpoint

Visualizing where this analysis fits in the drug development pipeline.

Synthesis_QC SM 3-tert-butylphenol Reaction Reaction Mixture SM->Reaction Reagent NBS or Br2 (Bromination) Reagent->Reaction Workup Workup & Isolation Reaction->Workup NMR_Check 1H NMR QC Point (Critical Step) Workup->NMR_Check Final 3-Bromo-5-tert-butylphenol (Pure) NMR_Check->Final Pass (Meta-coupling) Recycle Reprocess/Discard NMR_Check->Recycle Fail (Ortho-coupling)

Caption: Figure 2. Integration of NMR validation within the synthesis workflow.

Troubleshooting & Artifacts

ObservationProbable CauseCorrective Action
Broad Aromatic Peaks Paramagnetic impurities or poor shimming.Filter sample; check lock signal; re-shim.
Missing -OH Peak Deuterium exchange with solvent (if CDCl3 is "wet").Use dry DMSO-d6 or add D2O shake to confirm disappearance.
Extra Singlet ~1.5 ppm Water in CDCl3.Ignore or dry solvent over molecular sieves.
t-Bu Split into Doublet Restricted rotation (rare) or distinct isomer mixture.Run High-Temp NMR (50°C) to check coalescence.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). SDBS No. 45826. Retrieved from [Link]

  • PubChem. (2024).[4] 3-Bromo-5-tert-butylphenol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for Additivity Rules and Coupling Constants).
  • Reich, H. J. (2024). Proton NMR Data - Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of the Reactivity of 3-Bromo-5-tert-butylphenol and 3-Bromophenol

A Technical Guide for Researchers in Synthetic Chemistry In the landscape of pharmaceutical and materials science, the nuanced reactivity of substituted phenols is a cornerstone of molecular design. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Synthetic Chemistry

In the landscape of pharmaceutical and materials science, the nuanced reactivity of substituted phenols is a cornerstone of molecular design. This guide provides a detailed comparative analysis of 3-Bromo-5-tert-butylphenol and 3-Bromophenol, offering insights into how the presence of a bulky tert-butyl group fundamentally alters the chemical behavior of the parent bromophenol structure. By examining the interplay of electronic and steric effects, we aim to equip researchers with the predictive understanding necessary for strategic synthetic planning.

Fundamental Physicochemical Properties: An Overview

The reactivity of a phenolic compound is intrinsically linked to its electronic and steric profile. The introduction of a tert-butyl group at the 5-position of 3-Bromophenol introduces significant changes to these properties.

Property3-Bromophenol3-Bromo-5-tert-butylphenolRationale for Differences
pKa ~9.03-9.11[1][2]Expected to be > 9.11The tert-butyl group is weakly electron-donating via induction, increasing electron density on the aromatic ring and destabilizing the phenoxide anion. Steric hindrance from the tert-butyl group can also impede solvation of the phenoxide ion, further decreasing acidity.[3]
Steric Hindrance LowHighThe bulky tert-butyl group creates significant steric congestion around the aromatic ring and the phenolic hydroxyl group.
Electronic Effects The bromine atom is an electron-withdrawing group via induction and a weak deactivator in electrophilic aromatic substitution. The hydroxyl group is a strong activator.The tert-butyl group is an electron-donating group via induction, which can partially counteract the electron-withdrawing effect of the bromine atom.The combination of these effects influences the overall electron density of the aromatic ring.

The Dueling Influences of Electronic and Steric Effects

The reactivity differences between 3-Bromo-5-tert-butylphenol and 3-Bromophenol are primarily governed by the competition between the electron-donating nature and the steric bulk of the tert-butyl group.

Electronic Effects

The tert-butyl group, through its inductive effect, donates electron density to the aromatic ring. This would typically increase the nucleophilicity of the ring, making it more susceptible to electrophilic attack. In contrast, the bromine atom is electron-withdrawing, deactivating the ring towards electrophilic substitution. The hydroxyl group is a potent activating group. The net effect on the aromatic ring's reactivity towards electrophiles is a complex interplay of these competing influences.

Steric Hindrance

The sheer size of the tert-butyl group presents a significant physical barrier to the approach of reagents. This steric hindrance can manifest in several ways:

  • Inhibition of Ortho-Substitution: Reactions that would typically occur at positions adjacent (ortho) to the hydroxyl or bromo groups may be slowed or entirely prevented.

  • Reduced Accessibility of the Hydroxyl Group: Reactions involving the phenolic hydroxyl group, such as esterification or etherification, can be sterically hindered.

  • Conformational Restrictions: The bulky group can lock the molecule into specific conformations, influencing its interaction with other molecules.

The following diagram illustrates the key structural and electronic differences influencing reactivity.

G cluster_0 3-Bromophenol cluster_1 3-Bromo-5-tert-butylphenol 3-BP 3-Bromophenol pKa ~9.1 Br_effect_BP Inductive Effect (-I) Weak Deactivator 3-BP->Br_effect_BP Br OH_effect_BP Strong Activator (+M) 3-BP->OH_effect_BP OH Reactivity_BP Moderately Reactive Ortho/Para Directing Br_effect_BP->Reactivity_BP OH_effect_BP->Reactivity_BP Comparison Key Differentiator: Steric Hindrance of tert-Butyl Group Reactivity_BP->Comparison 3-B-5-tBP 3-Bromo-5-tert-butylphenol Expected pKa > 9.1 Br_effect_tBP Inductive Effect (-I) Weak Deactivator 3-B-5-tBP->Br_effect_tBP Br OH_effect_tBP Strong Activator (+M) 3-B-5-tBP->OH_effect_tBP OH tBu_effect Inductive Effect (+I) Electron Donating Steric Hindrance 3-B-5-tBP->tBu_effect tert-Butyl Reactivity_tBP Reactivity Governed by Steric Hindrance Br_effect_tBP->Reactivity_tBP OH_effect_tBP->Reactivity_tBP tBu_effect->Reactivity_tBP Reactivity_tBP->Comparison

Caption: Comparative influence of substituents on the reactivity of 3-Bromophenol and 3-Bromo-5-tert-butylphenol.

Comparative Reactivity in Key Organic Transformations

The following sections provide a predictive comparison of the two phenols in common organic reactions, supported by established chemical principles.

Electrophilic Aromatic Substitution (e.g., Bromination)

In electrophilic aromatic substitution, the hydroxyl group is a powerful ortho-, para-director. For 3-Bromophenol, the positions ortho and para to the hydroxyl group are activated.

  • 3-Bromophenol: Expected to undergo bromination readily, likely at the 2-, 4-, and 6-positions. The reaction can be difficult to control, often leading to polybrominated products.[4]

  • 3-Bromo-5-tert-butylphenol: The bulky tert-butyl group at the 5-position will significantly hinder electrophilic attack at the adjacent 4- and 6-positions. While the electron-donating nature of the tert-butyl group may increase the intrinsic reactivity of the ring, the steric hindrance is likely to be the dominant factor, leading to a slower reaction rate and potentially favoring substitution at the less hindered 2-position.

Experimental Protocol: Comparative Bromination

  • Preparation: In two separate flasks, dissolve 1 mmol of 3-Bromophenol and 1 mmol of 3-Bromo-5-tert-butylphenol in 10 mL of a suitable solvent (e.g., glacial acetic acid).

  • Reagent Addition: To each flask, add a solution of 1.1 mmol of bromine in 2 mL of glacial acetic acid dropwise at room temperature with stirring.

  • Reaction Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC).

  • Work-up and Analysis: Upon completion, quench the reactions with a solution of sodium thiosulfate. Extract the products with a suitable organic solvent, dry the organic layer, and concentrate in vacuo. Analyze the crude product mixture by ¹H NMR and GC-MS to determine the product distribution and relative conversion.

The following workflow diagram outlines the comparative experimental design.

G Start Comparative Bromination Substrate_A 3-Bromophenol Start->Substrate_A Substrate_B 3-Bromo-5-tert-butylphenol Start->Substrate_B Reaction_A Bromination (Br2, Acetic Acid) Substrate_A->Reaction_A Reaction_B Bromination (Br2, Acetic Acid) Substrate_B->Reaction_B Analysis TLC, NMR, GC-MS Analysis Reaction_A->Analysis Reaction_B->Analysis Comparison Compare: - Reaction Rate - Product Distribution - Yield Analysis->Comparison

Caption: Workflow for the comparative bromination of 3-Bromophenol and 3-Bromo-5-tert-butylphenol.

Williamson Ether Synthesis

This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

  • 3-Bromophenol: The phenoxide is a good nucleophile, and the reaction should proceed efficiently with primary alkyl halides.

  • 3-Bromo-5-tert-butylphenol: The acidity of the phenolic proton is expected to be lower, requiring a stronger base for complete deprotonation. More significantly, the bulky tert-butyl group will sterically hinder the approach of the alkyl halide to the phenoxide oxygen, likely resulting in a slower reaction rate and lower yield compared to 3-Bromophenol. With bulky alkyl halides, elimination reactions may become a significant side reaction.

Experimental Protocol: Comparative Williamson Ether Synthesis

  • Deprotonation: In two separate flasks, treat 1 mmol of 3-Bromophenol and 1 mmol of 3-Bromo-5-tert-butylphenol with 1.1 mmol of a suitable base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere.

  • Alkyl Halide Addition: To each flask, add 1.1 mmol of a primary alkyl halide (e.g., ethyl iodide) and heat the reactions at an appropriate temperature (e.g., 60 °C).

  • Reaction Monitoring and Work-up: Monitor the reactions by TLC. Upon completion, quench the reactions with water and extract the products.

  • Purification and Analysis: Purify the products by column chromatography and characterize by NMR and mass spectrometry to determine the yield.

Acylation/Esterification

The reaction of the phenolic hydroxyl group with an acyl halide or anhydride to form an ester is also susceptible to steric effects.

  • 3-Bromophenol: Should react readily with common acylating agents in the presence of a base.

  • 3-Bromo-5-tert-butylphenol: The steric hindrance from the tert-butyl group, although not directly adjacent to the hydroxyl group, can still influence the accessibility of the hydroxyl oxygen. This may lead to a slower reaction rate, particularly with bulky acylating agents.

Conclusion

The presence of a tert-butyl group at the 5-position of 3-Bromophenol introduces a profound steric influence that often overrides its modest electron-donating effect. While 3-Bromophenol behaves as a typical substituted phenol, the reactivity of 3-Bromo-5-tert-butylphenol is significantly modulated by steric hindrance. Researchers should anticipate slower reaction rates and potential changes in regioselectivity for reactions involving both the aromatic ring and the phenolic hydroxyl group. A thorough understanding of these competing electronic and steric factors is paramount for the successful application of these building blocks in complex molecule synthesis.

References

  • PubChem. (n.d.). 3-Bromophenol. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Wikipedia. (2023, April 2). Monobromophenol. Retrieved from [Link][2]

  • Fischer, A., & Henderson, G. N. (1979). Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol. Journal of the Chemical Society B: Physical Organic, 954-958.
  • ChemistryStudent. (n.d.). Phenol Reactions (A-Level). Retrieved from [Link][4]

Sources

Comparative

A Senior Application Scientist's Guide to the Verification of Melting Point Range for 3-Bromo-5-tert-butylphenol

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Melting Point in Compound Verification In the realm of chemical synthesis and drug development, the phy...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Melting Point in Compound Verification

In the realm of chemical synthesis and drug development, the physical properties of a compound are as fundamental as its chemical reactivity. Among these, the melting point stands as a primary gatekeeper for identity and purity confirmation. A sharp, well-defined melting point range is a hallmark of a pure crystalline solid. Conversely, a depressed and broad melting range often signals the presence of impurities.[1][2] For a compound like 3-Bromo-5-tert-butylphenol, which may be synthesized for use as a key intermediate in complex molecular architectures, rigorous verification of its physical constants is not merely academic—it is a prerequisite for reliable and reproducible downstream applications.

This guide provides a comprehensive framework for the verification of the melting point range of 3-Bromo-5-tert-butylphenol, a compound for which extensive physical data is not widely published. We will explore two primary methodologies: the traditional capillary melting point determination and the more quantitative Differential Scanning Calorimetry (DSC). This document is structured to provide not just procedural steps, but the underlying scientific rationale, enabling researchers to make informed decisions in their analytical workflows.

Part 1: Classical Verification via Capillary Melting Point Determination

The capillary method is a time-honored, accessible technique for determining the melting point of a solid.[3] It relies on the visual observation of the phase transition from solid to liquid as the sample is heated at a controlled rate.

Methodology: A Self-Validating Protocol

The integrity of a melting point determination rests on meticulous sample preparation and a slow, controlled heating rate near the melting temperature.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the sample of 3-Bromo-5-tert-butylphenol is completely dry and homogenous. If the solid is granular, gently pulverize it to a fine powder using a mortar and pestle. This ensures uniform heat transfer throughout the sample.

    • Firmly tap the open end of a capillary tube onto the powdered sample. A small amount of solid will be forced into the tube.

    • Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the closed end.

    • To achieve dense packing, drop the capillary tube, closed end down, through a long, narrow tube (e.g., a glass tube or PVC pipe) several times.[4] Proper packing is crucial to avoid shrinking or sagging of the sample during heating, which can be misinterpreted as melting.

    • The final packed sample height should be between 2-3 mm. A larger sample size will result in an artificially broad melting range due to thermal gradients.[4]

  • Instrumental Analysis:

    • Insert the packed capillary tube into the heating block of a melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a fast rate (e.g., 10-15 °C per minute). This provides a rough estimate.

    • For an accurate measurement, use a fresh sample and heat at a medium rate to approximately 20 °C below the estimated melting point.

    • Reduce the heating rate significantly, to no more than 1-2 °C per minute.[4] This slow rate ensures thermal equilibrium between the sample, the heating block, and the thermometer, which is essential for an accurate reading.

    • Record the temperature at which the first droplet of liquid is observed (T1).

    • Continue heating at the slow rate and record the temperature at which the entire sample has turned into a clear liquid (T2).

    • The melting point is reported as the range T1 - T2.

Visualizing the Workflow

The following diagram illustrates the key stages of the capillary melting point determination process.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Reporting Dry Dry Sample Pulverize Pulverize Dry->Pulverize Load Load Capillary Pulverize->Load Pack Pack Sample (2-3mm) Load->Pack Insert Insert into Apparatus Pack->Insert RapidHeat Rapid Heat (Estimate) Insert->RapidHeat for unknown sample SlowHeat Slow Heat (1-2°C/min) Insert->SlowHeat for known approx. MP RapidHeat->SlowHeat Observe Observe & Record SlowHeat->Observe Record_T1 Record T1 (First liquid) Observe->Record_T1 Record_T2 Record T2 (All liquid) Record_T1->Record_T2 Report Report Range (T1 - T2) Record_T2->Report

Caption: Workflow for Capillary Melting Point Determination.

Interpreting the Data: A Comparative Analysis

Let's consider a hypothetical scenario where a synthesized batch of 3-Bromo-5-tert-butylphenol yields an experimental melting range of 68-71 °C . How does this compare to potential impurities?

Compound NameCAS NumberRole in SynthesisReported Melting Point (°C)
3-Bromo-5-tert-butylphenol (Sample) 1047661-26-6Product68-71 (Hypothetical)
3-tert-butylphenol585-34-2Potential Starting Material42.3 - 46[5][6]
3,5-Di-tert-butylphenol1138-52-9Potential Byproduct87 - 89[7][8][9]
4-tert-butylphenol98-54-4Isomeric Impurity99.5 - 100[1][2]

Analysis:

  • The hypothetical melting range of 68-71 °C is relatively narrow (3 °C), suggesting a reasonably pure substance.

  • The presence of the starting material, 3-tert-butylphenol (m.p. ~44 °C), would likely depress and broaden this range significantly.

  • The higher melting byproduct, 3,5-Di-tert-butylphenol (m.p. ~88 °C), if present as an impurity, would also be expected to lower the observed melting point of the sample.

This comparative table is a powerful tool. If the observed melting point is significantly lower than expected or the range is broad, it provides a strong impetus for further purification and analysis.

Part 2: Advanced Verification with Differential Scanning Calorimetry (DSC)

For a more quantitative and sensitive analysis, Differential Scanning Calorimetry (DSC) is the method of choice.[10][11] DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] This technique not only provides a precise melting point but also quantifies the energy associated with the phase transition (enthalpy of fusion).

The DSC Advantage
  • High Precision: DSC can detect thermal events with high accuracy.

  • Quantitative Data: Provides the enthalpy of fusion (ΔHfus), which is a characteristic thermodynamic property of the substance.

  • Purity Estimation: Specialized software can use the shape of the melting peak to estimate the purity of the sample.

Experimental Protocol: DSC Analysis
  • Sample Preparation:

    • Accurately weigh 1-5 mg of the 3-Bromo-5-tert-butylphenol sample into an aluminum DSC pan.

    • Hermetically seal the pan to ensure no mass is lost during heating.

    • Prepare an empty, sealed aluminum pan to be used as a reference. The instrument measures the heat flow difference between these two pans.

  • Instrument Setup and Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Program the instrument with the desired temperature profile. A typical profile would be:

      • Equilibrate at a temperature well below the expected melting point (e.g., 25 °C).

      • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the melting point (e.g., 100 °C).

    • The instrument will record the differential heat flow as a function of temperature, generating a DSC thermogram.

Visualizing the DSC Workflow

The following diagram outlines the DSC experimental process.

DSCWorkflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc Instrumental Analysis cluster_data_dsc Data Analysis Weigh Weigh Sample (1-5mg) Encapsulate Encapsulate in Pan Weigh->Encapsulate Seal Hermetically Seal Encapsulate->Seal LoadCell Load Sample & Ref. Seal->LoadCell PrepRef Prepare Reference Pan PrepRef->LoadCell SetParams Set Temp. Program (e.g., 10°C/min) LoadCell->SetParams Run Initiate Run SetParams->Run Thermogram Generate Thermogram Run->Thermogram AnalyzePeak Analyze Melting Peak Thermogram->AnalyzePeak DetermineMP Determine Onset/Peak Temp. AnalyzePeak->DetermineMP CalculateEnthalpy Calculate Enthalpy (ΔHfus) AnalyzePeak->CalculateEnthalpy

Caption: Workflow for Differential Scanning Calorimetry Analysis.

Interpreting DSC Data

The output of a DSC experiment is a thermogram. For a melting event, this will show an endothermic peak.

  • Melting Point: The melting point can be reported as the onset temperature (the intersection of the baseline with the leading edge of the peak) or the peak temperature . The onset temperature is often closer to the true thermodynamic melting point.

  • Enthalpy of Fusion (ΔHfus): The area under the melting peak is directly proportional to the energy absorbed during melting. This value, reported in Joules per gram (J/g), is a characteristic property of the compound.

  • Purity Indication: A pure compound will exhibit a sharp, symmetrical melting peak. Impurities will cause the peak to broaden and shift to a lower temperature.

Conclusion: An Integrated Approach to Verification

For a compound such as 3-Bromo-5-tert-butylphenol where literature data is scarce, a multi-faceted approach to melting point verification is essential. The classical capillary method provides a rapid, reliable, and accessible means of initial assessment. When benchmarked against the melting points of likely impurities, it offers a strong qualitative measure of purity.

For definitive, quantitative analysis, Differential Scanning Calorimetry is unparalleled. It provides high-precision melting data and the thermodynamically significant enthalpy of fusion. By employing both techniques, researchers can establish a robust and self-validating system to confirm the identity and purity of their synthesized materials, ensuring the integrity of their subsequent research and development efforts.

References

  • The Good Scents Company. (n.d.). 3-tert-butyl phenol. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). P-TERT-BUTYLPHENOL. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-tert-butylphenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • TA Instruments. (2022, February 7). What is Differential Scanning Calorimetry? Retrieved from [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Google Patents. (n.d.). CN117142926B - Preparation method of 3, 5-di-tert-butylphenol.
  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • Vinati Organics Ltd. (n.d.). Para Tertiary Butyl Phenol (PTBP), 4 Tert Butylphenol - CAS 98-54-4. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Di-tert-butylphenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, p-tert-butyl-. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-5-tert-butylphenol: Proper Disposal &amp; Handling Procedures

[1][2][3] Executive Summary & Chemical Profile Effective disposal of 3-Bromo-5-tert-butylphenol requires navigating two distinct chemical hazards: the corrosivity/toxicity of the phenolic ring and the regulatory strictne...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Chemical Profile

Effective disposal of 3-Bromo-5-tert-butylphenol requires navigating two distinct chemical hazards: the corrosivity/toxicity of the phenolic ring and the regulatory strictness applied to halogenated organics. Unlike general organic waste, this compound cannot be bulked with non-halogenated solvents (e.g., acetone, ethanol) without significantly increasing disposal costs and violating EPA/RCRA segregation protocols.

Core Directive: This material must be segregated into Halogenated Waste streams. Under no circumstances should it be disposed of down the drain or mixed with oxidizing agents.

Chemical Identity & Hazard Data
ParameterTechnical Detail
Chemical Name 3-Bromo-5-tert-butylphenol
CAS Number 1047661-26-6 (Verify specific isomer on container)
Molecular Formula C₁₀H₁₃BrO
Physical State Solid (Powder/Crystalline)
Key Hazards (GHS) H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation
Waste Classification Halogenated Organic (Due to Bromine substituent)

Pre-Disposal Segregation Strategy

The presence of the bromine atom dictates the disposal pathway. Halogenated wastes require high-temperature incineration with acid gas scrubbing (to remove HBr). Mixing this with non-halogenated waste forces the entire volume to be treated as halogenated, exponentially increasing destruction costs.

Segregation Decision Logic

Use the following workflow to determine the correct waste container.

SegregationLogic Start Start: Waste Generation StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Pure compound, contaminated gloves/wipes) StateCheck->SolidPath LiquidPath Liquid Waste (Dissolved in solvent) StateCheck->LiquidPath BinSolid Container A: Solid Hazardous Waste (Label: Toxic/Halogenated) SolidPath->BinSolid Place in double-bagged HDPE container SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck BinHalo Container B: Halogenated Organic Solvents SolventCheck->BinHalo Yes Alert STOP: Do not dilute. Treat as Halogenated. SolventCheck->Alert No (e.g., Methanol) BinNonHalo Container C: Non-Halogenated Solvents (ONLY if concentration <1%) Alert->BinHalo Re-classify mixture as Halogenated

Figure 1: Waste segregation decision tree ensuring compliance with RCRA halogenated waste guidelines.

Operational Disposal Protocol

A. Solid Waste (Pure Substance & Debris)

Why: Phenols can penetrate standard nitrile gloves over time. Solid dust poses an inhalation risk.

  • Containment: Collect pure powder, contaminated weighing boats, and contaminated PPE in a clear, 6-mil polyethylene bag .

  • Secondary Containment: Place the sealed bag into a rigid, wide-mouth HDPE (High-Density Polyethylene) drum or bucket. Do not use metal containers due to potential corrosion from phenolic residues.

  • Labeling: Affix a hazardous waste label. Explicitly write:

    • "Solid Hazardous Waste"

    • "Contains: 3-Bromo-5-tert-butylphenol"[1][2]

    • "Toxic, Irritant, Halogenated"[3]

B. Liquid Waste (Mother Liquors/Reaction Mixtures)

Why: The tert-butyl group increases lipophilicity, making the compound difficult to treat in aqueous waste streams.

  • Solvent Compatibility: Ensure the waste solvent is compatible with the carboy material (HDPE is generally resistant to phenols; LDPE is less so).

  • The "Halogen Rule": Even if dissolved in a non-halogenated solvent (like methanol), the presence of 3-Bromo-5-tert-butylphenol renders the entire mixture a Halogenated Waste .

  • Action: Pour into the Halogenated Solvent Waste carboy.

    • Critical: Never pour into the "Aqueous/Acid/Base" stream.[4] Phenols are weak acids but should not be mixed with strong oxidizers (e.g., Nitric Acid) in waste streams due to explosion risk.

Emergency Spill Management

Scenario: A 5g bottle of 3-Bromo-5-tert-butylphenol powder drops and shatters.

Immediate Danger: Inhalation of dust and skin absorption.

SpillResponse Alert 1. ALERT & EVACUATE Notify nearby personnel. Do not breathe dust. PPE 2. DON PPE Nitrile gloves (double layer), Safety Goggles, N95/P100 Mask. Alert->PPE Contain 3. CONTAIN Cover spill with damp paper towels to prevent dust generation. PPE->Contain Clean 4. CLEAN UP Scoop material using plastic tools. Wipe area with soap/water. Contain->Clean Disposal 5. DISPOSE Place all debris in Solid Waste. Label as 'Spill Debris'. Clean->Disposal

Figure 2: Operational workflow for solid spill response.

Detailed Cleanup Steps:

  • Dampen: Gently lay wet paper towels over the powder. Do not dry sweep, as this generates toxic dust.

  • Scoop: Use a plastic scoop or dustpan to lift the wet slurry.

  • Decontaminate: Wipe the surface with a dilute surfactant (soap) solution. Phenols are stubborn; a simple water rinse is often insufficient.

  • Verify: Check the area with UV light (if available) or visual inspection to ensure no residue remains.

Final Disposition & Regulatory Context

Once the waste leaves your laboratory, it enters the regulated disposal chain. As a generator, you are responsible for accurate characterization.

  • Destruction Method: High-Temperature Incineration.

    • Mechanism:[5][6][7] The waste is injected into a kiln (>1000°C). The organic skeleton is oxidized to CO₂ and H₂O. The bromine atom is converted to HBr gas, which is captured by a caustic scrubber system to prevent acid rain formation.

  • RCRA Status (USA): While 3-Bromo-5-tert-butylphenol is not explicitly "U-Listed" (like phenol, U188), it is a Characteristic Waste if it exhibits toxicity. However, it is universally managed as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents) but must still be incinerated due to its halogen content.

References

  • PubChem. (n.d.).[2][3] 3-Bromo-5-tert-butylphenol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Retrieved October 26, 2023, from [Link]

Sources

Handling

Personal protective equipment for handling 3-Bromo-5-tert-butylphenol

Executive Safety Analysis Immediate Hazard Profile: Corrosive | Acutely Toxic (Dermal/Oral) | Lipophilic CAS: 116941-52-7 (and related isomers)[1] As researchers, we often underestimate substituted phenols. While the bro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Analysis

Immediate Hazard Profile: Corrosive | Acutely Toxic (Dermal/Oral) | Lipophilic CAS: 116941-52-7 (and related isomers)[1]

As researchers, we often underestimate substituted phenols. While the bromine atom adds mass, the tert-butyl group significantly increases lipophilicity compared to phenol itself. This means 3-Bromo-5-tert-butylphenol can penetrate the stratum corneum (outer skin layer) faster than simple phenol, delivering systemic toxicity while simultaneously causing local chemical burns.

The Golden Rule: Treat this compound not just as a corrosive solid, but as a transdermal systemic toxin. Your primary barrier is not your PPE—it is your engineering controls. PPE is your last line of defense.

Hierarchy of Controls & Risk Logic

The following logic flow dictates how you must approach the workspace setup before opening the container.

G cluster_0 Critical Failure Point Hazard Hazard Source: 3-Bromo-5-tert-butylphenol Eng Engineering Control (Primary): Chemical Fume Hood (Face Velocity: 80-100 fpm) Hazard->Eng Containment Admin Admin Control: SOPs & Designated Area Eng->Admin Procedure PPE PPE (Last Resort): Barrier Protection Admin->PPE Exposure Prevention

Figure 1: Risk mitigation workflow. Note that PPE is the final barrier; reliance solely on PPE without engineering controls is a critical safety failure.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with halogenated phenols in solution. Phenols can permeate nitrile rubber without visible degradation.

Hand Protection Strategy
  • Solid Handling: Double Nitrile (minimum 5 mil outer, 4 mil inner).

  • Solution Handling (Organic Solvents): Silver Shield® (Laminate) under Nitrile.

Body ZoneRecommended EquipmentTechnical Rationale
Eyes Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are inadequate.[1] Phenol dust or splashes cause immediate, severe corneal damage and potential blindness.[2]
Hands (Inner) Laminate / Silver Shield® Provides >480 min breakthrough time against phenols and halogenated solvents.[1]
Hands (Outer) Nitrile (Disposable) Provides dexterity and grip; protects the inner laminate glove from tears.
Body Lab Coat (Buttoned, Knee-length) Standard cotton/poly is acceptable for solids.[1] If handling >10g in solution, use a Tyvek® apron .
Respiratory Fume Hood (Mandatory) Do not rely on N95s. Phenol vapors have good warning properties (odor), but the threshold for toxicity is low.

Operational Protocol: Safe Handling Workflow

This protocol is designed to eliminate static discharge (which disperses the light powder) and prevent surface contamination.

Phase 1: Workspace Preparation
  • Decontamination Zone: Place a disposable absorbent bench pad (absorbent side up) inside the fume hood.

  • Solvent Trap: Have a dedicated solid waste container ready inside the hood.

  • Neutralization Prep: CRITICAL. Place a bottle of PEG 300 or PEG 400 (Polyethylene Glycol) and sterile gauze next to the balance. Water is not the primary first aid for phenol burns.[3]

Phase 2: Weighing & Transfer
  • Don PPE: Put on inner laminate gloves, then outer nitrile gloves.

  • Static Control: Use an antistatic gun on the spatula and weigh boat if the humidity is low. Brominated phenols are often fluffy and static-prone.

  • Transfer: Weigh inside the hood if possible. If you must use a balance outside the hood:

    • Tare the closed vessel.

    • Add solid inside the hood.

    • Cap tightly.[4][5][6][7][8]

    • Weigh the sealed container.

  • Wipe Down: Wipe the exterior of the reagent bottle with a dry tissue before returning it to storage.

Phase 3: Cleanup
  • Dispose of the bench pad and outer gloves as Hazardous Solid Waste .

  • Wash inner gloves with soap and water before removing them.

Emergency Response Logic (The PEG Protocol)

Phenols are lipophilic. Water alone often spreads the chemical rather than removing it effectively. PEG 300/400 acts as a solvent to extract the phenol from the skin layers.[9]

Emergency Exposure Skin Exposure (Burning/White Patch) Action1 1. Remove Contaminated Clothing Immediately Exposure->Action1 Action2 2. Apply PEG 300/400 (Swab liberally) Action1->Action2 Preferred Method Action3 3. Wash with Water (Only after PEG or if PEG unavailable) Action1->Action3 If PEG missing Medical 4. Seek Medical Attention Action2->Medical Action3->Medical

Figure 2: Emergency decontamination workflow. Note the prioritization of PEG over water for initial solubilization.

Disposal & Waste Management

  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong oxidizers or acids.

  • Container: High-density polyethylene (HDPE) or glass.

  • Labeling: Must explicitly state "Contains Halogenated Phenols" and "Toxic."

References

  • PubChem. (n.d.).[1] 3-Bromo-5-tert-butylphenol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2020). Standard Operating Procedure: Phenol. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.